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  • Product: 4-(Isopentyloxy)-3-methylaniline hydrochloride
  • CAS: 1185302-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Isopentyloxy)-3-methylaniline Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug discovery, the synthesis and characterization of novel molecular scaffolds are of paramount im...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the synthesis and characterization of novel molecular scaffolds are of paramount importance. Substituted anilines, in particular, serve as crucial building blocks for a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS No. 1185302-34-4), a compound with potential utility in the development of new therapeutic agents.[1] This document will delve into its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and modern analytical techniques for its purity assessment. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this and related compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(Isopentyloxy)-3-methylaniline hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1185302-34-4[1]
Molecular Formula C12H20ClNO[1]
Molecular Weight 229.74 g/mol [1]
IUPAC Name 3-methyl-4-(3-methylbutoxy)aniline;hydrochloride[1]
Calculated LogP 3.42[1]

Synthesis Methodology: A Two-Step Approach

Step 1: Williamson Ether Synthesis of 1-(Isopentyloxy)-2-methyl-4-nitrobenzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide.

Protocol:

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Stir the resulting mixture at room temperature for approximately 15 minutes to facilitate the formation of the phenoxide.

  • Add isopentyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to approximately 70°C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(Isopentyloxy)-2-methyl-4-nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group to Form 4-(Isopentyloxy)-3-methylaniline

The second step is the reduction of the nitro group to the corresponding aniline. A common and effective method for this transformation in a laboratory setting is the use of iron powder in the presence of an acid, such as ammonium chloride.

Protocol:

  • To a mixture of the 1-(Isopentyloxy)-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 in a 3:1 mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).

  • Heat the mixture to reflux (approximately 85°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing the filter cake with ethanol.

  • The filtrate, containing the desired aniline, can then be worked up.

Final Step: Hydrochloride Salt Formation

To obtain the hydrochloride salt, the synthesized 4-(Isopentyloxy)-3-methylaniline free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 4-(Isopentyloxy)-3-methylaniline hydrochloride can then be collected by filtration, washed with a cold solvent, and dried.

Synthesis_Workflow A 2-Methyl-4-nitrophenol C Williamson Ether Synthesis (K2CO3, Acetonitrile, 70°C) A->C B Isopentyl Bromide B->C D 1-(Isopentyloxy)-2-methyl-4-nitrobenzene C->D Ether Formation E Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) D->E F 4-(Isopentyloxy)-3-methylaniline E->F Aniline Formation G HCl Treatment F->G H 4-(Isopentyloxy)-3-methylaniline hydrochloride G->H Salt Formation

Caption: Proposed two-step synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of synthesized compounds is critical in drug development, as impurities can significantly impact biological activity and safety.[3] High-Performance Liquid Chromatography (HPLC) is the recommended method for the purity analysis of substituted anilines like 4-(Isopentyloxy)-3-methylaniline hydrochloride due to its high resolution, sensitivity, and quantitative accuracy.[3] A reverse-phase HPLC (RP-HPLC) method using a C18 column is generally suitable for separating the main compound from potential impurities.[3]

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC Purity Analysis
  • Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(Isopentyloxy)-3-methylaniline hydrochloride in the initial mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by further dilution.[3]

  • Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[3]

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and run the gradient program.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[3]

HPLC_Workflow A Prepare Standard & Sample Solutions (0.1 mg/mL in mobile phase) B Inject into HPLC System (C18 Column) A->B C Run Gradient Elution (Acetonitrile/Water) B->C D Detect at UV 254 nm C->D E Integrate Peak Areas D->E F Calculate Purity (% Area of Main Peak) E->F

Caption: Workflow for HPLC purity analysis of 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Potential Applications in Drug Discovery

While specific biological activities of 4-(Isopentyloxy)-3-methylaniline hydrochloride are not yet documented in publicly available literature, its structural motifs suggest potential as a scaffold in medicinal chemistry. The substituted aniline core is present in a wide range of pharmaceuticals. The isopentyloxy group can enhance lipophilicity, which may influence pharmacokinetic properties such as absorption and distribution. The methyl group provides a point of steric and electronic modification. This compound could serve as a valuable starting material or intermediate for the synthesis of novel compounds to be screened for a variety of biological targets.

Conclusion

This technical guide has provided a comprehensive overview of 4-(Isopentyloxy)-3-methylaniline hydrochloride, including its identification with CAS number 1185302-34-4, its key physicochemical properties, a detailed proposed synthetic route, and a robust analytical method for purity determination.[1] By presenting a logical and scientifically grounded framework for the synthesis and analysis of this compound, this guide aims to facilitate further research and exploration of its potential in drug discovery and development. The methodologies described are based on well-established chemical principles and practices for analogous compounds, offering a reliable starting point for any scientist or researcher interested in this and related molecular structures.

References

  • 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS number 1185302-34-4 - Moshang Chemical.
  • A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development - Benchchem.
  • Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline - Benchchem.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 3-Methyl-4-isopentyloxyaniline HCl: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on the physicochemical integrity of early-stage building blocks. 3-Methyl-4-isopentyloxyaniline hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on the physicochemical integrity of early-stage building blocks. 3-Methyl-4-isopentyloxyaniline hydrochloride (CAS: 1185302-34-4) is a highly specialized intermediate utilized in the synthesis of advanced kinase inhibitors and receptor modulators. As a Senior Application Scientist, I present this whitepaper to dissect the physical properties, analytical validation protocols, and structural rationale of this compound, ensuring that downstream drug development is built on a foundation of empirical trustworthiness.

Structural Logic and Physicochemical Profile

The architecture of 3-methyl-4-isopentyloxyaniline is deliberately engineered for specific pharmacophoric roles. The primary aniline amine serves as a versatile coupling point (typically for amide bond formation). The 3-methyl group provides critical steric hindrance, locking the resulting amide into a preferred spatial conformation. Meanwhile, the 4-isopentyloxy (3-methylbutoxy) tail acts as a lipophilic anchor, designed to occupy deep hydrophobic pockets in target proteins.

Causality: Why the Hydrochloride (HCl) Salt?

Free base anilines are notoriously susceptible to oxidative degradation (forming azobenzenes or N-oxides) and exhibit poor aqueous solubility. By isolating the compound as an HCl salt, we achieve a dual causality:

  • Stability: Protonation of the amine prevents lone-pair participation in oxidative pathways, extending shelf-life.

  • Solvation: The ionic lattice drastically lowers the hydration energy barrier, facilitating rapid dissolution in aqueous media for biological assays.

Quantitative Physicochemical Data

The following table summarizes the core physical properties of the intermediate[1]:

PropertyValue
Chemical Name 4-(Isopentyloxy)-3-methylaniline hydrochloride
Synonyms 3-methyl-4-(3-methylbutoxy)aniline HCl
CAS Number 1185302-34-4
Molecular Formula

Molecular Weight 229.74 g/mol
Calculated LogP (Free Base) 3.42
Physical Form Solid (Crystalline Powder)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in downstream assays, the physical properties of this intermediate must be empirically validated using self-correcting methodologies.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility methods often yield false positives due to supersaturation artifacts. The shake-flask method remains the gold standard for determining true thermodynamic equilibrium[2].

Methodology:

  • Saturation: Add excess 3-methyl-4-isopentyloxyaniline HCl (approx. 15 mg) to 1 mL of phosphate buffer (pH 7.4) in a sealed borosilicate glass vial[3].

  • Equilibration: Agitate the suspension at 300 RPM on an orbital shaker at exactly 25.0 ± 0.1 °C for 48 to 72 hours to ensure complete saturation[2],[3].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes in a temperature-controlled rotor to pellet the undissolved API[2].

  • Quantitation: Dilute the supernatant in the mobile phase and analyze via HPLC-UV at 254 nm against a validated standard curve[3].

Expertise & Causality (Self-Validating Mechanism): To ensure the compound did not degrade during the 48-hour equilibration, the remaining solid pellet is dissolved in 100% acetonitrile and analyzed via LC-MS. A mass balance of ≥99% confirms that the measured solubility reflects the intact API, not a highly soluble degradation product.

Protocol 2: pKa and LogD Determination via Potentiometric Titration

Understanding the ionization state of the aniline nitrogen is critical for predicting gastrointestinal absorption and target engagement[4].

Methodology:

  • Preparation: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain a constant ionic strength)[5].

  • Titration: Using an automated potentiometric titrator equipped with a calibrated glass pH electrode, titrate the solution with 0.1 M NaOH from pH 2.0 to pH 11.0 under a nitrogen atmosphere (to prevent

    
     absorption)[5].
    
  • Data Derivation: Calculate the pKa from the inflection point of the titration curve using the Bjerrum function[4].

Expertise & Causality (Self-Validating Mechanism): The titration is performed at two different API concentrations (e.g., 0.1 mM and 0.5 mM)[4]. If the calculated pKa shifts between runs, it indicates concentration-dependent aggregation (micelle formation) driven by the lipophilic isopentyloxy tail. Consistent pKa values across both concentrations validate the measurement.

Visualizations

Analytical Workflow

The following diagram illustrates the self-validating logic applied to the physicochemical characterization of the compound.

AnalyticalWorkflow N1 3-Methyl-4-isopentyloxyaniline HCl (API Intermediate) N2 Thermodynamic Solubility (Shake-Flask Method) N1->N2 N3 pKa & LogD Profiling (Potentiometric Titration) N1->N3 N4 HPLC-UV/MS Analysis (Purity & Quantitation) N2->N4 N3->N4 N5 Self-Validating Check: Mass Balance & Degradation N4->N5 N6 Validated Physical Property Profile N5->N6

Fig 1. Self-validating analytical workflow for physicochemical characterization.

Pharmacophore Binding Logic

The diagram below maps how the physical properties of the intermediate translate into functional interactions within a target protein's binding pocket.

PharmacophoreLogic P1 Aniline Nitrogen (H-Bond / Coupling Site) T1 Target Hinge Region (Amide Bond Formation) P1->T1 Covalent/H-Bond P2 3-Methyl Group (Steric Shielding) P2->T1 Conformation Control P3 4-Isopentyloxy Tail (Lipophilic Anchor) T2 Hydrophobic Pocket (Van der Waals Interactions) P3->T2 Hydrophobic Insertion

Fig 2. Pharmacophore mapping of the intermediate within a target binding pocket.

References

  • [1] 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4. Molaid Chemical Database. URL: [Link]

  • [5] Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. URL:[Link]

  • [4] Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry (ACS Publications). URL:[Link]

  • [2] Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU) / OECD Guidelines. URL:[Link]

  • [3] Equilibrium solubility studies step by step practically (Shake-Flask Method). ResearchGate. URL:[Link]

Sources

Foundational

Comprehensive Chemical Structure Analysis of 4-(Isopentyloxy)-3-methylaniline Hydrochloride: Methodologies and Mechanistic Insights

Executive Summary In contemporary drug development and medicinal chemistry, substituted anilines serve as critical pharmacophoric building blocks. Specifically, 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 118530...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development and medicinal chemistry, substituted anilines serve as critical pharmacophoric building blocks. Specifically, 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly specialized intermediate utilized in the synthesis of targeted kinase inhibitors and advanced thiourea derivatives [1]. The structural complexity of this molecule—combining a lipophilic isopentyloxy tail, a sterically active methyl group, and a polar anilinium hydrochloride core—demands a rigorous, multi-modal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. Here, we explore the causality behind specific analytical choices and establish self-validating experimental protocols that ensure absolute structural integrity during active pharmaceutical ingredient (API) development.

Molecular Architecture & Physicochemical Profiling

Understanding the physical behavior of 4-(Isopentyloxy)-3-methylaniline hydrochloride requires deconstructing its molecular architecture:

  • The Isopentyloxy Group (-O-CH₂-CH₂-CH(CH₃)₂): This ether linkage imparts significant lipophilicity (LogP ≈ 3.42 for the free base) [1], driving the molecule's interaction with hydrophobic binding pockets in biological targets.

  • The 3-Methyl Group: Positioned ortho to the bulky isopentyloxy group, this methyl group induces steric hindrance, locking the ether oxygen into specific conformations and preventing free rotation. This conformational restriction is often a deliberate design choice to increase target selectivity.

  • The Hydrochloride Salt (-NH₃⁺ Cl⁻): The free base of this compound is prone to oxidation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt stabilizes the primary amine against oxidative degradation and significantly enhances solvation kinetics in polar media, a critical factor for both downstream synthesis and biological assays.

Spectroscopic Characterization Workflows

To achieve unequivocal structural elucidation, we employ an orthogonal triangulation strategy utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Causality in NMR Solvent Selection

A common pitfall in the analysis of aniline hydrochlorides is the use of non-polar solvents like CDCl₃. The ionic nature of the hydrochloride salt results in poor solubility and broadened, uninterpretable spectra in chloroform. Furthermore, protic solvents like D₂O or CD₃OD cause rapid deuterium exchange with the anilinium protons (-NH₃⁺), erasing critical structural information [2].

The Solution: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. Its high dielectric constant readily disrupts the ionic crystal lattice, ensuring complete dissolution. More importantly, DMSO-d6 acts as a hydrogen-bond acceptor, stabilizing the -NH₃⁺ protons and allowing them to be observed as a distinct, broad diagnostic singlet between 10.0 and 10.5 ppm.

Causality in Mass Spectrometry Ionization

For MS analysis, Electrospray Ionization in positive mode (ESI+) is selected over Electron Impact (EI). Because the compound already exists as a pre-formed cation (anilinium) in the solid state, ESI+ perfectly captures the intact [M+H]⁺ ion of the free base (m/z 194.1545) with minimal fragmentation.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. A protocol is "self-validating" when the intrinsic data output contains internal checks that immediately flag preparation errors or structural anomalies.

Protocol A: 1D & 2D NMR Acquisition (Self-Validating Integration)

Objective: Confirm the carbon framework and substitution pattern.

  • Sample Preparation: Dissolve 15 mg of the crystalline hydrochloride salt in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a standard ¹H spectrum (400 MHz, 16 scans) and a ¹³C{¹H} spectrum (100 MHz, 1024 scans) at 298 K.

  • Self-Validation Checkpoint: The proton integration must yield a perfect mathematical ratio. The aliphatic region (isopentyl + methyl) must integrate to exactly 14 protons. The aromatic region must integrate to 3 protons. The broad downfield singlet must integrate to 3 protons (-NH₃⁺). Any deviation >5% indicates incomplete salt formation (free base contamination) or residual solvent.

Protocol B: LC-HRMS Analysis (Isotopic Counterion Validation)

Objective: Verify the exact mass and confirm the nature of the halogen.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into a C18 column coupled to a Q-TOF mass spectrometer operating in ESI+ mode.

  • Self-Validation Checkpoint: The base peak must be m/z 194.1545. Crucially, the spectrum must lack the characteristic 3:1 M/M+2 isotopic pattern of chlorine. Because the chloride is a non-covalently bound counterion, it dissociates in the LC solvent and is invisible in positive mode. If a chlorine isotope pattern is observed, the chlorine is covalently bound to the ring, indicating a catastrophic synthetic failure [3].

Protocol C: FTIR KBr Pellet Preparation

Objective: Identify functional groups without moisture interference.

  • Preparation: Grind 2 mg of the sample with 200 mg of anhydrous, IR-grade KBr. Press under 10 tons of pressure to form a translucent pellet.

  • Self-Validation Checkpoint: The presence of a strong, broad band spanning 2800–3000 cm⁻¹ confirms the primary ammonium salt (-NH₃⁺). The simultaneous presence of sharp bands at ~1250 cm⁻¹ and ~1050 cm⁻¹ confirms the asymmetric and symmetric C-O-C ether stretches of the isopentyloxy group [4].

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, acting as a reference standard for quality control.

Table 1: Expected ¹H NMR Peak Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Origin
~0.95Doublet6H-CH(CH ₃)₂Isopentyl terminal methyls
~1.65Quartet/Multiplet2H-O-CH₂-CH ₂-Isopentyl methylene
~1.75Nonet/Multiplet1H-CH (CH₃)₂Isopentyl methine
~2.20Singlet3HAr-CHAromatic methyl group
~4.05Triplet2H-O-CH ₂-Ether methylene (deshielded)
~7.00Doublet1HAr-H (C5)Aromatic proton (ortho to ether)
~7.10Doublet of Doublets1HAr-H (C6)Aromatic proton (para to methyl)
~7.20Doublet1HAr-H (C2)Aromatic proton (ortho to methyl)
~10.20Broad Singlet3H-NH ₃⁺Anilinium protons
Table 2: Expected FTIR Functional Group Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
2800 – 3000StrongBroad-NH₃⁺ stretching (salt formation)
2950, 2870MediumSharpC-H stretching (aliphatic isopentyl)
1600, 1500MediumSharpC=C stretching (aromatic ring)
1250StrongSharpC-O-C asymmetric stretch (alkyl aryl ether)
1050StrongSharpC-O-C symmetric stretch (alkyl aryl ether)

Visualization: Analytical Workflow

Below is the logical progression of the multi-modal analytical workflow, demonstrating how parallel solid-state and solution-state preparations converge to provide total structural elucidation.

AnalyticalWorkflow Sample 4-(Isopentyloxy)-3-methylaniline HCl (Crystalline API Intermediate) PrepSol Solution-State Prep (Dissolution in DMSO-d6 / LC Solvents) Sample->PrepSol PrepSolid Solid-State Prep (KBr Pellet / Powder Compaction) Sample->PrepSolid NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Validates Carbon Framework PrepSol->NMR LCMS LC-HRMS (ESI+) Validates Exact Mass & Counterion PrepSol->LCMS FTIR FTIR Spectroscopy Validates Functional Groups PrepSolid->FTIR XRD XRPD & Thermal (DSC) Validates Polymorphic Purity PrepSolid->XRD Data Multi-Modal Data Integration & Final Structural Elucidation NMR->Data LCMS->Data FTIR->Data XRD->Data

Caption: Multi-modal analytical workflow for the structural elucidation of aniline hydrochloride derivatives.

References

  • Molaid Chemical Database. "4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4 Computation and Properties." Molaid. Available at: [Link]

  • Arabian Journal of Chemistry. "Cytotoxicity effects of alkoxy substituted thiourea derivatives towards Acanthamoeba sp." Arabian Journal of Chemistry, 2017. Available at:[Link]

  • AIP Conference Proceedings. "Bringing Forward the New Generation of Alkoxy-Thiourea as Potential Treatment for Acanthamoeba Keratitis." AIP Publishing, 2017. Available at:[Link]

Exploratory

An In-Depth Technical Guide to 4-(Isopentyloxy)-3-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Isopentyloxy)-3-methylaniline hydrochloride is a substituted aniline derivative with potential applications in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isopentyloxy)-3-methylaniline hydrochloride is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. Substituted anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern of 4-(isopentyloxy)-3-methylaniline, featuring an isopentyloxy group and a methyl group on the aniline ring, suggests its potential utility in the development of novel bioactive compounds. The isopentyloxy group can enhance lipophilicity, which may influence the pharmacokinetic properties of molecules derived from it.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and analytical methodologies based on established chemical principles for structurally similar compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1185302-34-4[3]
Molecular Formula C12H20ClNO[3]
Molecular Weight 229.74 g/mol [3]
Appearance White to off-white crystalline solid (predicted)[1]
Solubility Soluble in water (predicted due to hydrochloride salt)[1]
Octanol/Water Partition Coefficient (LogP) 3.42 (for the free base)[3]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride can be envisioned starting from 4-amino-2-methylphenol. This proposed pathway involves two key steps: a Williamson ether synthesis to introduce the isopentyloxy group, followed by the formation of the hydrochloride salt. This approach is adapted from established methodologies for the synthesis of similar substituted anilines.[2][4][5]

Synthetic Pathway A 4-Amino-2-methylphenol B 4-(Isopentyloxy)-3-methylaniline A->B Isopentyl bromide, K2CO3, Acetone C 4-(Isopentyloxy)-3-methylaniline hydrochloride B->C HCl in Ether

Caption: Proposed two-step synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Step 1: Williamson Ether Synthesis of 4-(Isopentyloxy)-3-methylaniline

This step involves the O-alkylation of 4-amino-2-methylphenol with isopentyl bromide. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the alkyl halide. Acetone is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol:

  • To a solution of 4-amino-2-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopentyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(isopentyloxy)-3-methylaniline by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[2]

Step 2: Hydrochloride Salt Formation

The final step involves the conversion of the synthesized free base into its hydrochloride salt to improve its stability and water solubility.[1]

Experimental Protocol:

  • Dissolve the purified 4-(isopentyloxy)-3-methylaniline (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate of 4-(isopentyloxy)-3-methylaniline hydrochloride should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Ensuring the purity and identity of the synthesized compound is critical.[6] A combination of chromatographic and spectroscopic techniques is recommended.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended method for determining the purity of 4-(isopentyloxy)-3-methylaniline hydrochloride due to its high resolution and sensitivity for substituted anilines.[6]

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve 4-(Isopentyloxy)-3-methylaniline hydrochloride in the initial mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[6]

  • Sample Preparation: Prepare the synthesized sample at a concentration of approximately 0.1 mg/mL in the mobile phase.[6]

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[6]

HPLC Workflow A Standard & Sample Preparation B HPLC System Injection A->B C Chromatographic Separation B->C D UV Detection at 254 nm C->D E Data Acquisition & Analysis D->E F Purity Calculation E->F

Caption: Workflow for HPLC Purity Analysis.

Structural Elucidation

A combination of spectroscopic methods should be employed to confirm the structure of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H stretches of the amine and C-O stretches of the ether.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Isopentyloxy)-3-methylaniline hydrochloride is not widely available, the safety precautions should be based on those for similar aromatic amines and their hydrochloride salts.[7][8]

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.[7][8]

  • May cause respiratory irritation.[7]

  • Aromatic amines can be toxic and should be handled with care.[1]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[7][8]

    • In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe dust.

    • Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

Potential Applications

As a substituted aniline, 4-(Isopentyloxy)-3-methylaniline hydrochloride can serve as a versatile intermediate in organic synthesis. Potential applications include:

  • Pharmaceutical Synthesis: As a building block for the development of novel therapeutic agents. The specific substitution pattern may impart desirable pharmacological properties.[9]

  • Dye and Pigment Industry: As an intermediate in the synthesis of azo dyes.[9]

  • Polymer Chemistry: For the production of specialized polymers and resins.[9]

  • Chemical Research: As a reagent in the development of new synthetic methodologies and the exploration of novel compounds.[9]

References

  • 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4 - MCE.
  • Analytical Methods.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Methylaniline hydrochloride - Chem-Impex.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development - Benchchem.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol - Benchchem.
  • 4-Isopropyl-3-methylaniline hydrochloride | 4534-11-6 - Sigma-Aldrich.
  • 4-Isopropyl-3-methylaniline synthesis - ChemicalBook.
  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - NCBI.
  • 4-Isopropyl-3-methylaniline hydrochloride | CAS 4534-11-6 | SCBT.
  • Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline - Benchchem.
  • 3-Isopropoxy-4-methylaniline hydrochloride 98% - Avantor.
  • Spectroscopic and Synthetic Insights into 3-Chloro-4-(isopentyloxy)aniline: A Technical Overview - Benchchem.
  • methylamine hydrochloride - Organic Syntheses Procedure.
  • CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica.
  • Analytical methods for residual solvents determination in pharmaceutical products.
  • 104294-53-3 | N-Isopropyl-4-methylaniline hydrochloride - ChemScene.
  • 4534-11-6 Cas No. | 4-Isopropyl-3-methylaniline hydrochloride - Apollo Scientific.
  • 1 result for 2-(Isopentyloxy)-4-methylaniline hydrochloride | Avantor.

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Foundational

thermodynamic properties of 4-(Isopentyloxy)-3-methylaniline hydrochloride

An In-Depth Technical Guide to the Thermodynamic Properties of 4-(Isopentyloxy)-3-methylaniline Hydrochloride Executive Summary This technical guide provides a comprehensive framework for the characterization of the (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 4-(Isopentyloxy)-3-methylaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the (CAS No. 1185302-34-4). As an amine hydrochloride, this compound likely serves as a crucial intermediate or an active pharmaceutical ingredient (API) in drug development. A thorough understanding of its thermodynamic behavior is paramount for ensuring the selection of a stable solid form, optimizing manufacturing processes, and developing a safe, effective, and stable final drug product. This document details the theoretical importance of key thermodynamic parameters—including melting point, polymorphism, thermal stability, and solubility—and provides robust, step-by-step experimental protocols for their determination using core analytical techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and equilibrium solubility studies. By integrating established scientific principles with practical methodologies, this guide serves as an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey from a promising chemical entity to a marketable drug is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). Thermodynamic characterization provides indispensable information about the energy landscape of a compound, governing its physical and chemical stability, solubility, and ultimately, its bioavailability.[1][2] For a compound like 4-(Isopentyloxy)-3-methylaniline hydrochloride, a comprehensive thermodynamic profile is not merely academic; it is a foundational pillar of rational drug development.[3][[“]]

Key thermodynamic considerations include:

  • Polymorphism: Many APIs can exist in multiple crystalline forms, known as polymorphs, which have the same chemical composition but different crystal lattice arrangements.[5][6] These forms can exhibit significantly different melting points, solubilities, and stabilities.[7][8] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's efficacy and has led to product recalls.[6][9]

  • Stability and Shelf-Life: The thermodynamic stability of a drug form dictates its shelf-life and required storage conditions.[5] Thermal analysis is crucial for identifying decomposition pathways and understanding how the compound behaves under thermal stress during manufacturing (e.g., milling, drying) and storage.[10][11]

  • Solubility and Bioavailability: For oral dosage forms, an API must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[][13] The solubility of an API is a thermodynamically controlled property. Different polymorphs can have different solubilities, directly impacting the drug's bioavailability and therapeutic effect.[5][9]

This guide provides the necessary theoretical background and experimental workflows to thoroughly characterize these properties for 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Physicochemical and Structural Properties

A foundational understanding of the molecule's structure is essential before embarking on thermodynamic analysis.

  • Chemical Name: 4-(Isopentyloxy)-3-methylaniline hydrochloride

  • Synonyms: 3-methyl-4-(3-methylbutoxy)aniline;hydrochloride[14]

  • CAS Number: 1185302-34-4[14]

  • Molecular Formula: C₁₂H₂₀ClNO[14]

  • Molecular Weight: 229.74 g/mol [14]

Below is the two-dimensional structure of the compound.

ExperimentalWorkflow cluster_workflow Thermodynamic Characterization Workflow Sample Sample of 4-(Isopentyloxy)-3- methylaniline hydrochloride TGA Thermogravimetric Analysis (TGA) Sample->TGA Initial Stability Screen DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Transition Analysis Solubility Equilibrium Solubility Studies Sample->Solubility TGA->DSC Inform DSC temperature range (Identify desolvation/decomposition) Data Integrated Thermodynamic Profile TGA->Data DSC->Solubility Identify solid form (polymorph, solvate) for study DSC->Data Solubility->Data

Caption: Integrated workflow for thermodynamic property characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [11]For a hydrochloride salt, TGA is critical for identifying the presence of water or solvent molecules, determining thermal stability, and pinpointing the onset of decomposition. [15][16] Experimental Protocol:

  • Instrumentation: Calibrate a thermogravimetric analyzer using appropriate standards for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum). [11]3. Measurement Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond complete decomposition (e.g., 400°C). [11] * Heating Rate: A standard rate of 10°C/min provides a good balance between resolution and experiment time. [11][16] * Atmosphere: Use an inert nitrogen atmosphere to prevent oxidative degradation. [11] * Gas Flow Rate: Maintain a consistent flow rate, typically 50-100 mL/min, to purge decomposition products. [11]4. Data Analysis: Plot the percentage mass loss versus temperature. The resulting TGA thermogram is analyzed for mass loss steps. The derivative of this curve (DTG) helps identify the temperature of the maximum rate of mass loss.

Expected TGA Profile & Data Interpretation:

Thermal EventExpected Temperature Range (°C)Associated Mass Loss (%)Interpretation
Dehydration80 - 120 °CVariableLoss of surface or lattice water. The theoretical % mass of water for a monohydrate (C₁₂H₂₀ClNO·H₂O) is ~7.27%. A mass loss in this range would suggest the sample is a hydrate. [15][17]
Decomposition Onset> 180 °C-The temperature at which the compound begins to degrade. This is a critical parameter for defining handling and drying temperatures.
Thermal Decomposition180 - 350 °CSignificantMulti-step mass loss corresponding to the breakdown of the molecule, potentially starting with the loss of HCl followed by the degradation of the organic moiety.
Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. [18][19][20]It is used to determine melting points, enthalpy of fusion, glass transitions, and to identify and characterize polymorphic forms. [7][10][21] Experimental Protocol:

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases or moisture prior to decomposition.

  • Measurement Parameters:

    • Temperature Program:

      • Heat-Cool-Heat Cycle: A common approach to investigate polymorphism. For example:

        • Heat from 25°C to just above the melting point at 10°C/min.

        • Cool at a controlled rate (e.g., 20°C/min) to induce recrystallization.

        • Reheat at 10°C/min to observe the behavior of the recrystallized form.

    • Atmosphere: Use an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) are shown as peaks, while exothermic events (e.g., crystallization) are troughs.

Expected DSC Profile & Data Interpretation:

Thermal EventExpected Temperature Range (°C)Enthalpy (ΔH)Interpretation
Glass Transition (Tg)Variable-A step change in the baseline indicates a transition from a glassy amorphous state to a rubbery state. Only present if the sample is amorphous.
CrystallizationVariable (exothermic)NegativeAn exothermic peak upon heating indicates the crystallization of an amorphous fraction or the conversion of a metastable polymorph.
Melting (Tm)150 - 250 °C (typical for amine hydrochlorides)Positive (endothermic)A sharp endothermic peak. The onset temperature is taken as the melting point. The integrated peak area provides the enthalpy of fusion (J/g), a measure of crystal lattice energy. [21]A broad peak can indicate impurities. [10]
Polymorphic TransitionVariableEndo- or ExothermicA solid-state transition from one crystalline form to another prior to melting.
Decomposition> 180 °CComplex (often exothermic)A sharp or broad exothermic event often overlapping with or occurring immediately after melting, consistent with the TGA decomposition onset.
Equilibrium Solubility Studies

Solubility is a fundamental property that dictates the dissolution rate and bioavailability of an API. [][22]Determining the equilibrium solubility in various media is a critical pre-formulation activity.

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents, including:

    • Aqueous buffers (pH 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.

    • Purified water.

    • Organic solvents relevant to processing (e.g., ethanol, isopropanol).

  • Procedure:

    • Add an excess amount of 4-(Isopentyloxy)-3-methylaniline hydrochloride to a known volume of each solvent in a sealed vial. The excess solid ensures that equilibrium saturation is achieved.

    • Agitate the vials at a constant, controlled temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand for a short period for the excess solid to settle.

    • Carefully withdraw a clear aliquot from the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature, typically reported in mg/mL or µg/mL.

Data Synthesis: Connecting Thermodynamics to Drug Development

The data gathered from these analyses do not exist in a vacuum. Their true value lies in their integration to guide critical development decisions.

LogicDiagram cluster_logic Impact of Thermodynamic Properties on Drug Development Polymorphism Polymorphism (Multiple Crystal Forms) Solubility Solubility & Dissolution Rate Polymorphism->Solubility Different forms have different solubilities Stability Thermal Stability (Decomposition Temp.) Processing Processability (Milling, Drying) Stability->Processing Defines max temp. ShelfLife Shelf-Life & Storage Conditions Stability->ShelfLife Governs degradation Melting Melting Point & Enthalpy of Fusion Melting->Polymorphism Each form has a unique melting point Purity Purity & Identity Melting->Purity Depression indicates impurities Bioavailability Bioavailability Solubility->Bioavailability Rate-limiting step for absorption Formulation Formulation Design Purity->Formulation Ensures safety & efficacy Processing->Formulation Bioavailability->Formulation ShelfLife->Formulation

Caption: Relationship between core thermodynamic properties and drug development outcomes.

  • Form Selection: The primary goal is to identify and select the most thermodynamically stable polymorph for development. [6]This form will have the lowest energy, highest melting point, and lowest solubility, ensuring it does not convert to another form during the product's shelf-life. [7]While a metastable form might offer a beneficial higher solubility, its propensity to convert to the stable form poses a significant risk that must be carefully managed. [5][9]* Process Chemistry: TGA data directly inform the maximum allowable temperatures for drying and milling operations to prevent thermal degradation. DSC data can reveal solid-state transitions that might be triggered by the energy input during these processes.

  • Formulation Development: Solubility data are fundamental for formulation design. [22]For poorly soluble compounds, these data guide the selection of excipients and potential solubility enhancement strategies, such as salt formation (already present here as a hydrochloride), or the creation of amorphous solid dispersions. [13][23]

Conclusion

The thermodynamic characterization of 4-(Isopentyloxy)-3-methylaniline hydrochloride is a critical, non-negotiable phase of its development as a pharmaceutical candidate. Through the systematic application of TGA, DSC, and solubility studies, researchers can build a comprehensive profile of the compound's solid-state behavior. This profile enables the selection of a stable crystalline form, the design of robust manufacturing processes, and the development of a final drug product with consistent quality, safety, and efficacy. Neglecting this foundational analysis introduces significant risks that can jeopardize an entire development program. Therefore, the principles and protocols outlined in this guide should be considered an integral part of the development pathway for this and any new chemical entity.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • MDPI. (2022).
  • Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Veeprho. (2020).
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ResearchGate. (n.d.). Thermodynamic Studies for Drug Design and Screening | Request PDF.
  • SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
  • Drug Discovery World. (2011). Thermodynamics and kinetics driving quality in drug discovery.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!
  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
  • PubMed. (2018).
  • Moshang Chemical. (n.d.). 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS No. 1185302-34-4.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride.
  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs.
  • ResearchGate. (n.d.). TGA (red trace) of TMZ ? HCl dihydrate salt bulk material.
  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.

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Protocols & Analytical Methods

Method

Application Note: 4-(Isopentyloxy)-3-methylaniline Hydrochloride as a Key Intermediate in Targeted Kinase Inhibitor Synthesis

Executive Summary In modern drug discovery, substituted anilines are indispensable building blocks for synthesizing targeted therapies, particularly small-molecule kinase inhibitors. 4-(Isopentyloxy)-3-methylaniline hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, substituted anilines are indispensable building blocks for synthesizing targeted therapies, particularly small-molecule kinase inhibitors. 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly specialized, privileged intermediate. This application note details the mechanistic rationale behind its structural features, outlines critical handling procedures to maintain its chemical integrity, and provides self-validating protocols for its integration into 4-anilinoquinazoline and diaryl urea pharmacophores.

Mechanistic Rationale & Pharmacophore Utility

The selection of 4-(Isopentyloxy)-3-methylaniline as a pharmaceutical intermediate is driven by precise structure-activity relationship (SAR) requirements in kinase inhibitor design:

  • Hydrophobic Pocket Targeting: In the design of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases), the diaryl urea or anilinoquinazoline moiety acts as the hinge-binding or allosteric bridging fragment. The bulky, lipophilic isopentyloxy tail is specifically engineered to occupy the deep hydrophobic pocket adjacent to the ATP-binding site, drastically enhancing binding affinity and target selectivity[1][2].

  • Conformational Locking: The 3-methyl group provides essential steric bulk. Once the aniline nitrogen is coupled to a core scaffold (e.g., a quinazoline ring), this methyl group restricts the rotation of the C–N bond, locking the resulting drug molecule into its optimal bioactive conformation[3].

  • Chemical Stability via Hydrochloride Salt: Free base anilines are notoriously electron-rich and rapidly undergo atmospheric oxidation initiated by hydroxyl (OH) radicals and ambient light, leading to severe discoloration and degradation[4][5]. By supplying this intermediate as a hydrochloride salt, the amine is protonated (

    
    ). This drastically reduces the electron density of the aromatic ring, preventing oxidative degradation during long-term storage and ensuring reproducible reaction yields[4].
    

Storage, Handling, and Recovery Protocols

Because aniline hydrochlorides are sensitive to environmental factors, strict handling protocols must be observed to prevent the formation of oxidized impurities that can poison downstream catalytic couplings or lower yields[4].

  • Visual Quality Control: Pure 4-(Isopentyloxy)-3-methylaniline hydrochloride appears as a white to off-white crystalline solid. Discoloration (turning yellow, green, or brown) is a direct visual indicator of atmospheric oxidation[4][6].

  • Drying Protocol (Causality): The compound is hygroscopic. If moisture is absorbed, it must be dried in a vacuum oven at 60–80 °C. Do not exceed 110 °C, as the compound approaches its melting point (~196–202 °C) and risks thermal decomposition and the release of toxic fumes[6]. Vacuum drying at moderate temperatures effectively removes water without inducing thermal oxidation.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) between 15 °C and 25 °C, strictly protected from light[4].

Synthetic Workflows & Experimental Methodologies

Protocol A: Synthesis of 4-Anilinoquinazolines via SNAr

4-Anilinoquinazolines are a privileged scaffold for Epidermal Growth Factor Receptor (EGFR) and Cardiac Troponin I–Interacting Kinase (TNNi3K) inhibitors[3][7].

Step-by-Step Methodology:

  • Preparation: Suspend 4-(Isopentyloxy)-3-methylaniline HCl (1.0 eq) and a selected 4-chloroquinazoline derivative (1.0 eq) in anhydrous isopropanol (i-PrOH) at 0.2 M concentration.

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free base of the aniline. Second, it acts as a non-nucleophilic acid scavenger to absorb the HCl generated during the Nucleophilic Aromatic Substitution (SNAr), preventing the reaction from stalling due to re-protonation of the aniline.

  • Reaction: Heat the mixture to reflux (85 °C) and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction via LC-MS. The workflow is self-validating: the reaction is complete when the starting aniline peak (

    
     194 
    
    
    
    for the free base) completely disappears, replaced by the product mass. Additionally, a distinct color shift from pale yellow to deep orange typically accompanies successful coupling.
  • Isolation: Cool the mixture to room temperature. The highly lipophilic 4-anilinoquinazoline product will typically precipitate directly from the polar isopropanol. Filter and wash with cold isopropanol to yield the pure product.

Protocol B: Synthesis of Diaryl Ureas via Isocyanate Coupling

Diaryl ureas are classic Type II kinase inhibitors, widely used in therapies targeting VEGFR, PDGFR, and Raf kinases (e.g., Sorafenib analogs)[1][2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Isopentyloxy)-3-methylaniline HCl (1.0 eq) in anhydrous dichloromethane (DCM).

  • Free Base Liberation: Add Triethylamine (TEA) (1.2 eq) dropwise at 0 °C and stir for 15 minutes to liberate the free aniline.

  • Coupling (Causality): Add the desired aryl isocyanate (1.05 eq) slowly. Causality: Strictly anhydrous conditions are critical here. Any residual moisture will rapidly hydrolyze the highly reactive isocyanate into a primary amine, which will then react with another equivalent of isocyanate to form an unwanted symmetric urea byproduct, drastically reducing the yield of the target asymmetric diaryl urea.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation: As the asymmetric diaryl urea forms, it exhibits significantly lower solubility in DCM than the starting materials. The product will begin to precipitate as a dense white solid. This precipitation continuously drives the reaction equilibrium forward (Le Chatelier's principle) and serves as a visual confirmation of success.

  • Isolation: Filter the precipitate and triturate with cold diethyl ether to remove any unreacted isocyanate and TEA-HCl salts.

Quantitative Data & Quality Control Metrics

To ensure reproducibility in the aforementioned protocols, the intermediate must meet strict quality control parameters before use.

ParameterSpecification / Typical ValueAnalytical MethodQuality Control Rationale
Appearance White to off-white crystalline powderVisual InspectionDiscoloration (yellow/brown) indicates atmospheric oxidation and degradation[4].
Purity ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

98.0%
HPLC-UV (254 nm)Ensures the absence of oxidized byproducts that can poison downstream SNAr reactions.
Mass (Free Base) 193.15 Da (Theoretical)LC-MS (ESI+)Confirms chemical identity prior to coupling.
Moisture Content

0.5%
Karl Fischer TitrationCritical to prevent isocyanate hydrolysis during diaryl urea synthesis workflows.
Melting Point ~196–202 °CCapillary ApparatusValidates the integrity of the hydrochloride salt and overall compound purity.

Synthetic Workflow Visualization

G Intermediate 4-(Isopentyloxy)-3- methylaniline HCl PathA SNAr Reaction (Nucleophilic Aromatic Substitution) Intermediate->PathA 4-Chloroquinazoline DIPEA, i-PrOH PathB Urea Formation (Isocyanate Coupling) Intermediate->PathB Aryl Isocyanate DCM, Anhydrous PathC Amidation (Acyl Chloride Coupling) Intermediate->PathC Acyl Chloride Pyridine, DCM ProductA 4-Anilinoquinazolines (EGFR/TNNi3K Inhibitors) PathA->ProductA ProductB Diaryl Ureas (Type II Kinase Inhibitors) PathB->ProductB ProductC Amide-based Targeted Therapies PathC->ProductC

Divergent synthetic workflows utilizing 4-(Isopentyloxy)-3-methylaniline HCl in drug discovery.

References

1.[1] Title: Diarylureas | Encyclopedia MDPI. Source: encyclopedia.pub. URL: 2.[7] Title: ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. Source: researchgate.net. URL: 3.[3] Title: New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - MDPI. Source: mdpi.com. URL: 4.[2] Title: Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - MDPI. Source: mdpi.com. URL: 5.[4] Title: Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem. Source: benchchem.com. URL: 6.[5] Title: New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Source: acs.org. URL: 7.[6] Title: Technical Support Center: Effective Drying of Aniline Hydrochloride Salts - Benchchem. Source: benchchem.com. URL:

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Application

Advanced Reaction Protocols and Application Notes for 4-(Isopentyloxy)-3-methylaniline hydrochloride

Executive Summary & Physicochemical Profiling 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly valued building block in the synthesis of novel therapeutics and agrochemicals. The molecule fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly valued building block in the synthesis of novel therapeutics and agrochemicals. The molecule features a highly lipophilic isopentyloxy (3-methylbutoxy) chain, which significantly enhances membrane permeability and hydrophobic pocket occupation, yielding a calculated LogP of approximately 3.42[1].

Electronically, the para-alkoxy group exerts a strong positive mesomeric (+M) effect, increasing the electron density on the aniline nitrogen and making it a potent nucleophile. However, the ortho-methyl group introduces considerable steric hindrance. This structural dichotomy—electronically activated but sterically shielded—requires specific, high-efficiency coupling reagents and sterically accommodating catalysts to achieve high yields in C–N bond formation. Furthermore, because the compound is supplied as a hydrochloride salt, specific stoichiometric adjustments must be made during reaction setup to liberate the active free base.

Protocol I: Amide Bond Formation via HATU Activation

Causality & Experimental Design: Standard carbodiimide coupling reagents (e.g., EDC, DCC) often fail or require extended heating when reacting with ortho-substituted anilines due to severe steric clashing during the formation of the tetrahedral intermediate. To overcome this, HATU is the reagent of choice. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU forms a highly reactive active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect (anchimeric assistance) via hydrogen bonding with the incoming aniline, effectively guiding the sterically hindered 4-(isopentyloxy)-3-methylaniline into the correct trajectory for nucleophilic attack[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition & Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir at room temperature for 10 minutes to ensure complete formation of the HOAt active ester. Self-Validation Check: Exactly 3.0 equivalents of DIPEA are required: 1.0 equiv to deprotonate the carboxylic acid, 1.0 equiv to neutralize the aniline HCl salt, and 1.0 equiv to maintain overall basicity and drive the reaction forward.

  • Aniline Addition: Add 4-(Isopentyloxy)-3-methylaniline hydrochloride (1.05 equiv, 1.05 mmol) in one solid portion.

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. The slight elevation in temperature provides the kinetic energy required to overcome the rotational energy barrier imposed by the ortho-methyl group.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol II: Buchwald-Hartwig Cross-Coupling for Diarylamines

Causality & Experimental Design: Synthesizing secondary diarylamines from this building block requires a palladium catalyst capable of accommodating the ortho-methyl group while strictly preventing over-arylation to a tertiary amine. The bulky, electron-rich biarylphosphine ligand BrettPhos is specifically designed for the monoarylation of primary amines[3]. The extreme steric bulk of BrettPhos restricts the coordination sphere around the palladium center, promoting rapid reductive elimination of the secondary amine and physically blocking the oxidative addition of a second aryl halide[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried Schlenk tube with

    
     (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).
    
  • Reagent Loading: Add the aryl halide (1.0 equiv, 1.0 mmol), 4-(Isopentyloxy)-3-methylaniline hydrochloride (1.2 equiv, 1.2 mmol), and Sodium tert-butoxide (

    
    ) (2.5 equiv, 2.5 mmol).
    Self-Validation Check: 2.5 equivalents of strong base are critical here. The first 1.2 equivalents neutralize the hydrochloride salt of the aniline in situ, while the remaining 1.3 equivalents facilitate the deprotonation of the palladium-coordinated amine intermediate.
    
  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube securely.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring (800 rpm) to ensure the heterogeneous base is adequately suspended.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the primary derivatization routes of 4-(Isopentyloxy)-3-methylaniline hydrochloride, providing a quick-reference guide for process scale-up.

Reaction TypeReagents & CatalystsBase (Equiv)SolventTemp (°C)Time (h)Expected Yield
Amidation HATU (1.1 eq)DIPEA (3.0 eq)DMF404 - 680 - 90%
C-N Coupling

(2 mol%), BrettPhos (4 mol%)

(2.5 eq)
Toluene1001275 - 85%
Urea Formation Triphosgene (0.4 eq)

(3.0 eq)
DCM0 to 252 - 485 - 95%
Reaction Workflows and Mechanistic Visualizations

SyntheticWorkflow SM 4-(Isopentyloxy)- 3-methylaniline HCl FB Free Base Aniline (Active Nucleophile) SM->FB DIPEA or NaOH (Neutralization) Amide Amide Derivatives (HATU Coupling) FB->Amide R-COOH, HATU DIPEA, DMF Amine Diarylamines (Buchwald-Hartwig) FB->Amine Ar-X, Pd2(dba)3 BrettPhos, NaOtBu Urea Urea Derivatives (Isocyanate Route) FB->Urea R-NCO, DCM or Triphosgene

Reaction workflow for 4-(Isopentyloxy)-3-methylaniline HCl.

BHMechanism Pd0 Pd(0)-BrettPhos Complex OA Oxidative Addition Pd0->OA + Ar-X Pd2 Pd(II) Aryl Halide Complex OA->Pd2 Coord Amine Coordination & Deprotonation Pd2->Coord + Hindered Aniline + NaOtBu PdAmido Pd(II) Aryl Amido Complex Coord->PdAmido - NaX, - tBuOH RE Reductive Elimination PdAmido->RE Prod Diarylamine Product RE->Prod Prod->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle using BrettPhos for hindered anilines.

References
  • [1] 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4. Molaid. Available at:

  • [3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:

  • [2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at:

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals from 4-(Isopentyloxy)-3-methylaniline hydrochloride

Introduction: The Strategic Role of Substituted Anilines in Mesogen Design The synthesis of thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Anilines in Mesogen Design

The synthesis of thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid, is a cornerstone of materials science with profound implications for display technologies, sensors, and optical devices.[1] The molecular architecture of these materials, often rod-like (calamitic), is paramount to their function. A key strategy in the design of such mesogens is the use of a rigid core composed of aromatic rings linked by a central group, with flexible terminal chains.

Schiff bases (or azomethines), with their characteristic C=N linkage, are a venerable and highly effective class of liquid crystals. The imine bond provides a degree of structural rigidity while maintaining the overall linearity of the molecule, which is conducive to the formation of mesophases.[2] The properties of these liquid crystals can be finely tuned by the judicious selection of substituents on the aniline and benzaldehyde precursors. This guide focuses on the application of 4-(isopentyloxy)-3-methylaniline hydrochloride as a precursor for Schiff base liquid crystals, detailing the synthetic protocols and the scientific rationale behind the molecular design.

Molecular Design Rationale: The Influence of Isopentyloxy and Lateral Methyl Groups

The choice of 4-(isopentyloxy)-3-methylaniline as a building block is strategic for inducing and controlling liquid crystalline behavior.

  • The Terminal Isopentyloxy Group: The long, flexible isopentyloxy chain at the 4-position contributes significantly to the molecule's aspect ratio (length-to-breadth). This elongation promotes intermolecular attractive forces and facilitates the molecular alignment necessary for mesophase formation. Longer alkoxy chains are known to stabilize more ordered smectic phases at lower temperatures.[3]

  • The Lateral Methyl Group: The methyl group at the 3-position is a "lateral substituent." Such groups are known to increase the breadth of the molecule, which can disrupt the close packing of the molecules in the crystalline state.[4] This disruption often leads to a desirable reduction in the melting point of the compound, potentially widening the temperature range over which the liquid crystal phase is stable. However, a large lateral group can also decrease the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) by reducing the overall anisotropy of the intermolecular forces.[5][6] The small size of the methyl group represents a good compromise, often lowering the melting point without drastically destabilizing the mesophase.[7]

To form a liquid crystal, this aniline derivative will be condensed with a substituted benzaldehyde, such as 4-(hexyloxy)benzaldehyde. The long alkoxy chain on the benzaldehyde moiety further enhances the molecular anisotropy, increasing the likelihood of observing stable nematic and/or smectic phases.

Overall Synthetic Workflow

The synthesis of a Schiff base liquid crystal from 4-(isopentyloxy)-3-methylaniline hydrochloride is a two-stage process. First, the aniline hydrochloride must be converted to its free amine form. The free aniline is then condensed with a suitable aldehyde to form the final Schiff base product.

G cluster_0 Part A: Free-Basing of Aniline Salt cluster_1 Part B: Schiff Base Condensation A1 4-(Isopentyloxy)-3-methylaniline hydrochloride A2 Dissolve in Water A1->A2 A3 Add Base (e.g., NaOH) to pH > 9 A2->A3 A4 Extract with Organic Solvent (e.g., Ethyl Acetate) A3->A4 A5 Dry and Evaporate Solvent A4->A5 A6 4-(Isopentyloxy)-3-methylaniline (Free Base) A5->A6 B3 Add Free Aniline (from Part A) A6->B3 A6->B3 Product from Part A is reactant for Part B B1 4-(Hexyloxy)benzaldehyde B2 Dissolve in Ethanol B1->B2 B2->B3 B4 Add Catalytic Acetic Acid B3->B4 B5 Reflux for 2-4 hours B4->B5 B6 Cool to Crystallize B5->B6 B7 Filter, Wash, and Recrystallize B6->B7 B8 Purified Schiff Base Liquid Crystal B7->B8 G Structure Molecular Structure (4-(Isopentyloxy)-3-methylaniline + 4-(Hexyloxy)benzaldehyde) Anisotropy High Geometric Anisotropy (Rod-like Shape) Structure->Anisotropy Methyl Lateral Methyl Group Structure->Methyl Alkoxy Long Terminal Alkoxy Chains (Isopentyloxy & Hexyloxy) Structure->Alkoxy Interactions Anisotropic Intermolecular Forces (van der Waals) Anisotropy->Interactions LC_Phase Formation of Liquid Crystal Mesophase Interactions->LC_Phase Packing Disrupted Crystal Packing Methyl->Packing MP Lower Melting Point Packing->MP MP->LC_Phase Widens Mesophase Range Layering Tendency for Layering Alkoxy->Layering Smectic Potential for Smectic Phase (Positional & Orientational Order) Layering->Smectic Nematic Nematic Phase (Orientational Order) LC_Phase->Nematic LC_Phase->Smectic

Sources

Application

Application Note: Nucleophilic Substitution Workflows for 4-(Isopentyloxy)-3-methylaniline Hydrochloride

Executive Summary 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly versatile building block frequently utilized in medicinal chemistry and drug development[1]. Featuring an aniline core, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly versatile building block frequently utilized in medicinal chemistry and drug development[1]. Featuring an aniline core, its primary synthetic utility lies in C–N bond-forming reactions. This application note provides authoritative, self-validating protocols for utilizing this compound as a nitrogen nucleophile across three distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr), Aliphatic SN2 Alkylation, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Mechanistic Insights: The Causality of Nucleophilicity

To achieve high yields, researchers must understand the intrinsic electronic properties and physical state of this specific substrate:

  • Electronic Activation via Resonance (+R): Aniline derivatives are generally moderate nucleophiles, but their reactivity is heavily dictated by ring substituents[2]. In 4-(isopentyloxy)-3-methylaniline, the isopentyloxy group is located at the para position (C4) relative to the amine (C1). The oxygen lone pairs donate electron density into the aromatic

    
    -system via resonance (+R effect), placing a partial negative charge directly on C1. This significantly enriches the electron density on the amine nitrogen, making it a superior, highly reactive nucleophile compared to unsubstituted aniline[2].
    
  • The Hydrochloride Salt Factor: The compound is commercially supplied as a stable hydrochloride salt. In this state, the nitrogen lone pair is protonated (

    
    ), rendering the molecule completely non-nucleophilic. An in situ or ex situ free-basing step is an absolute prerequisite  before any substitution reaction can occur[3]. Failure to account for the stoichiometric neutralization of this HCl equivalent is the leading cause of failed couplings.
    

Reaction Pathways Diagram

G A 4-(Isopentyloxy)-3-methylaniline HCl (Protonated, Non-Nucleophilic) B Free Base Amine (Active Nucleophile) A->B Base Neutralization (K2CO3 / DIPEA) C SNAr Pathway (Activated Aryl Halides) B->C Heat, Polar Aprotic Solvent (DMSO/DMF) D SN2 Alkylation (Alkyl Halides) B->D Mild Base, 0-25°C Strict Stoichiometry E Buchwald-Hartwig (Unactivated Aryl Halides) B->E Pd Catalyst, Ligand Strong Base (Cs2CO3)

Reaction pathways for 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Principle: SNAr reactions proceed via an addition-elimination mechanism, forming a transient Meisenheimer complex[4]. This pathway strictly requires an electron-deficient aromatic electrophile (e.g., aryl fluorides or chlorides activated by ortho/para nitro or cyano groups)[3]. Polar aprotic solvents (DMSO, DMF) are chosen because they solvate the base's cations while leaving the amine nucleophile "naked" and highly reactive[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 4-(Isopentyloxy)-3-methylaniline HCl (1.0 eq, 1.0 mmol) in anhydrous DMSO (5.0 mL).

  • In Situ Free-Basing: Add anhydrous

    
     (2.5 eq, 2.5 mmol). Note: 1.0 eq is consumed to neutralize the HCl salt; the remaining 1.5 eq acts as the acid scavenger for the SNAr reaction[3]. Stir at room temperature for 15 minutes.
    
  • Electrophile Addition: Add the activated aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq, 1.1 mmol) to the mixture.

  • Reaction: Heat the mixture to 90–120 °C under a nitrogen atmosphere. Monitor progression via TLC (typically 4–12 hours).

  • Workup: Cool to room temperature and quench by pouring into ice water (20 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL to remove DMSO), dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Alkylation via SN2

Causality & Principle: When coupling with aliphatic


 carbons (e.g., benzyl bromide or methyl iodide), the amine acts as an SN2 nucleophile. Because the resulting secondary amine is often more nucleophilic than the primary amine, over-alkylation (forming tertiary amines) is a major risk. This is mitigated by using strict stoichiometric control, mild organic bases, and lower temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Isopentyloxy)-3-methylaniline HCl (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 2.2 mmol) dropwise.

  • Electrophile Addition: Slowly add the primary alkyl halide (0.95 eq, 0.95 mmol) dropwise to ensure the aniline remains in slight excess, favoring mono-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Dichloromethane (
    
    
    
    mL). Wash organics with water and brine, dry over
    
    
    , and concentrate.
Protocol C: Buchwald-Hartwig Cross-Coupling

Causality & Principle: If the target aryl halide lacks electron-withdrawing groups (unactivated), the SNAr pathway will fail[6]. The Buchwald-Hartwig amination overcomes this thermodynamic barrier using a Palladium catalyst, which facilitates C–N bond formation via an oxidative addition and reductive elimination cycle[7]. Bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BINAP or XPhos) are essential to drive the reductive elimination step[8].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 4-(Isopentyloxy)-3-methylaniline HCl (1.2 eq, 1.2 mmol), the unactivated aryl bromide (1.0 eq, 1.0 mmol),

    
     (0.05 eq, 5 mol%), BINAP (0.075 eq, 7.5 mol%), and 
    
    
    
    (3.0 eq, 3.0 mmol)[7].
  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat at 100–110 °C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove the Palladium catalyst. Concentrate the filtrate.

  • Purification: Purify via automated flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for the three nucleophilic substitution pathways utilizing 4-(Isopentyloxy)-3-methylaniline hydrochloride:

Reaction PathwayElectrophile ProfileCatalyst / LigandOptimal Base (Eq.)Preferred SolventTemp (°C)Typical Yield
SNAr Activated Aryl Halide (e.g., Ar-F with

)
None

(2.5 eq)
DMSO or DMF90 - 12075 - 95%
SN2 Alkylation Primary Alkyl Halide (e.g., Benzyl-Br)NoneDIPEA (2.2 eq)DMF or THF0 - 2560 - 85%
Buchwald-Hartwig Unactivated Aryl Halide (e.g., Ar-Br)

/ BINAP

(3.0 eq)
Toluene100 - 11070 - 90%

References

Sources

Method

The Emerging Potential of 4-(Isopentyloxy)-3-methylaniline Hydrochloride in Advanced Polymer Systems: A Guide for Researchers

The field of conductive and functional polymers is in a perpetual state of innovation, driven by the need for materials with tailored electronic, optical, and processing properties. Within this landscape, substituted pol...

Author: BenchChem Technical Support Team. Date: March 2026

The field of conductive and functional polymers is in a perpetual state of innovation, driven by the need for materials with tailored electronic, optical, and processing properties. Within this landscape, substituted polyanilines represent a versatile class of polymers whose characteristics can be finely tuned through the chemical modification of the aniline monomer. This guide introduces 4-(Isopentyloxy)-3-methylaniline hydrochloride as a promising, yet underexplored, monomer for the synthesis of novel polyaniline derivatives. The presence of both an electron-donating methyl group and a bulky, solubilizing isopentyloxy group on the aniline ring suggests that polymers derived from this monomer could exhibit enhanced solubility in common organic solvents and possess unique optoelectronic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. It provides a foundational understanding, proposed synthetic and polymerization protocols, and characterization methodologies for poly(4-(isopentyloxy)-3-methylaniline). By elucidating the scientific rationale behind the experimental designs, this guide aims to empower researchers to explore the full potential of this intriguing monomer.

Monomer Profile: 4-(Isopentyloxy)-3-methylaniline Hydrochloride

Chemical Structure and Properties

4-(Isopentyloxy)-3-methylaniline hydrochloride is an aromatic amine salt. The key structural features that are anticipated to influence its polymerization and the properties of the resulting polymer are:

  • The Aniline Core: Provides the fundamental backbone for polymerization, leading to a conductive or semi-conductive polymer.

  • The 3-Methyl Group: An electron-donating group that can increase the electron density of the polymer backbone, potentially influencing its conductivity and redox behavior.

  • The 4-Isopentyloxy Group: A bulky, flexible alkyl ether group expected to significantly enhance the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polyaniline.[1]

  • The Hydrochloride Salt Form: Enhances the monomer's stability and solubility in certain polar solvents, which can be advantageous for specific polymerization techniques.[2]

PropertyValueSource
CAS Number 1185302-34-4[3]
Molecular Formula C12H20ClNO[3]
Molecular Weight 229.74 g/mol [3]
Predicted LogP 3.42[3]

Proposed Synthesis of 4-(Isopentyloxy)-3-methylaniline Hydrochloride

Step 1: Williamson Ether Synthesis

This step introduces the isopentyloxy group onto the phenol.

  • Reaction: 2-methyl-4-nitrophenol is reacted with isopentyl bromide in the presence of a base.

  • Rationale: The phenoxide ion, generated in situ by the base, acts as a nucleophile, displacing the bromide from isopentyl bromide to form the ether linkage.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to the target aniline.

  • Reaction: The nitro-intermediate is reduced using a standard reducing agent, such as iron powder in the presence of an acid (e.g., ammonium chloride).

  • Rationale: This is a classic and efficient method for the reduction of aromatic nitro groups to anilines.

The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Salt Formation 2-methyl-4-nitrophenol 2-methyl-4-nitrophenol Ether_Intermediate 1-(Isopentyloxy)-2-methyl-4-nitrobenzene 2-methyl-4-nitrophenol->Ether_Intermediate Isopentyl_bromide Isopentyl Bromide Isopentyl_bromide->Ether_Intermediate Base Base (e.g., K2CO3) Base->Ether_Intermediate Aniline_Product 4-(Isopentyloxy)-3-methylaniline Ether_Intermediate->Aniline_Product Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl) Reducing_Agent->Aniline_Product Final_Product 4-(Isopentyloxy)-3-methylaniline hydrochloride Aniline_Product->Final_Product HCl HCl HCl->Final_Product Chemical_Oxidative_Polymerization Monomer_Solution Prepare Monomer Solution (Monomer in 1M HCl) Cooling Cool both solutions to 0-5 °C Monomer_Solution->Cooling Initiator_Solution Prepare Initiator Solution (APS in 1M HCl) Initiator_Solution->Cooling Mixing Slowly add Initiator to Monomer with stirring Cooling->Mixing Polymerization Stir for 24 hours at 0-5 °C Mixing->Polymerization Isolation Isolate Polymer by Filtration Polymerization->Isolation Washing Wash with HCl, Methanol, and Water Isolation->Washing Drying Dry under vacuum Washing->Drying Final_Polymer Poly(4-(isopentyloxy)-3-methylaniline) Drying->Final_Polymer

Caption: General workflow for the chemical oxidative polymerization of 4-(Isopentyloxy)-3-methylaniline.

Electrochemical Polymerization

This method allows for the direct deposition of a thin polymer film onto an electrode surface, which is ideal for applications in sensors and electronic devices. [6] Protocol:

  • Electrolyte Preparation: Prepare a solution containing the 4-(Isopentyloxy)-3-methylaniline monomer and an acidic electrolyte (e.g., 1 M H2SO4). The acid serves to both protonate the monomer and act as the supporting electrolyte.

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon, ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Perform the electropolymerization using cyclic voltammetry or potentiostatic methods. For cyclic voltammetry, sweep the potential between appropriate limits (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film on the working electrode can be observed by the increase in the redox peak currents with each cycle.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the electrolyte solution to remove any unreacted monomer and then with deionized water. The film is then ready for characterization.

Characterization of Poly(4-(isopentyloxy)-3-methylaniline)

A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the chemical structure of the polymer by identifying characteristic vibrational modes of the functional groups.
UV-Vis Spectroscopy Provides information about the electronic transitions within the polymer, which are related to its conjugation length and oxidation state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the detailed chemical structure and connectivity of the polymer.
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution of the polymer. [7]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Determines thermal transitions such as the glass transition temperature.
Four-Probe Method Measures the electrical conductivity of the polymer film. [7]
Scanning Electron Microscopy (SEM) Investigates the surface morphology of the polymer.

Potential Applications

The unique combination of a conductive polyaniline backbone with a solubilizing isopentyloxy group and an electron-donating methyl group suggests several potential applications for poly(4-(isopentyloxy)-3-methylaniline):

  • Printable Electronics: The enhanced solubility could enable the formulation of inks for inkjet or screen printing of electronic circuits.

  • Corrosion-Resistant Coatings: The hydrophobic nature of the isopentyloxy group may impart improved corrosion resistance.

  • Sensors: The functionalized polymer could be used as a sensing material for the detection of various analytes. [6]* Biomedical Applications: The modified properties may make it suitable for applications in biosensors or drug delivery systems.

Conclusion

4-(Isopentyloxy)-3-methylaniline hydrochloride represents a promising monomer for the development of new functional polymers. The protocols and insights provided in this guide offer a solid starting point for researchers to synthesize and characterize poly(4-(isopentyloxy)-3-methylaniline) and explore its potential in a wide range of applications. The expected enhanced solubility and modified electronic properties make this a material of significant interest for the advancement of polymer chemistry and materials science.

References

  • Macromolecules. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications.

  • Macromolecules. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications.

  • SciSpace. (2011). Electrochemical Polymerization of Aniline.

  • Benchchem. Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry.

  • PMC. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.

  • European Polymer Journal. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline.

  • ScienceDirect. (2004). Synthesis and characterization of conducting substituted polyanilines.

  • IntechOpen. (2023). Polyaniline Derivatives and Their Applications.

  • PMC. (2017). Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide.

  • Moshang Chemical. 4-(Isopentyloxy)-3-methylaniline hydrochloride.

  • PMC. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.

  • Benchchem. A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development.

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol.

  • ChemicalBook. 4-Isopropyl-3-methylaniline synthesis.

  • Avantor. 3-Isopropoxy-4-methylaniline hydrochloride 98%.

  • Organic Syntheses. methylamine hydrochloride.

  • CymitQuimica. CAS 638-03-9: 3-Methylaniline hydrochloride.

  • Apollo Scientific. 4534-11-6 Cas No. | 4-Isopropyl-3-methylaniline hydrochloride.

  • Avantor. 1 result for 2-(Isopentyloxy)-4-methylaniline hydrochloride.

  • PubChem. Propiophenone, 4'-isopentyloxy-3-morpholino-, hydrochloride.

  • MDPI. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride.

  • PMC. (2022). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines.

  • Beilstein Journals. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC).

  • MDPI. (2025). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form.

Sources

Application

reagents for the synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride

An Application Note and Protocol for the Synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride Introduction 4-(Isopentyloxy)-3-methylaniline and its hydrochloride salt are valuable intermediates in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride

Introduction

4-(Isopentyloxy)-3-methylaniline and its hydrochloride salt are valuable intermediates in medicinal chemistry and drug development. The substituted aniline scaffold is a common feature in a wide range of biologically active molecules. This document provides a detailed, two-step synthetic protocol for the preparation of 4-(Isopentyloxy)-3-methylaniline hydrochloride, designed for researchers and scientists in organic synthesis and pharmaceutical development. The described methodology is robust, scalable, and relies on well-established chemical transformations, ensuring high yields and purity.

The synthetic strategy involves an initial O-alkylation of a phenolic precursor via the Williamson ether synthesis, followed by the chemoselective reduction of an aromatic nitro group. Each step has been optimized based on established literature precedents to provide a reliable and efficient pathway to the target compound.

Synthetic Strategy and Rationale

The synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride is most effectively accomplished through a two-step sequence starting from the commercially available 3-methyl-4-nitrophenol.

  • Williamson Ether Synthesis: The first step involves the formation of the isopentyloxy ether linkage. This is achieved by reacting 3-methyl-4-nitrophenol with an appropriate isopentyl halide (e.g., isopentyl bromide) in the presence of a mild base. The Williamson ether synthesis is a classic and highly reliable method for preparing ethers.[1][2][3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by the base, acts as a nucleophile and attacks the primary alkyl halide.[3] Potassium carbonate (K₂CO₃) is selected as the base due to its efficacy in deprotonating phenols, its low cost, and the ease of its removal from the reaction mixture by simple filtration.[5][6] Dimethylformamide (DMF) or acetonitrile are suitable polar aprotic solvents that facilitate the SN2 reaction.[5][7]

  • Nitro Group Reduction: The second step is the reduction of the nitro group in the intermediate, 4-(isopentyloxy)-3-methylnitrobenzene, to the primary amine. While several methods exist for this transformation, reduction with iron powder in the presence of an acidic catalyst like ammonium chloride (NH₄Cl) is a widely used, cost-effective, and environmentally benign method, particularly for large-scale synthesis.[5][6] This method avoids the need for high-pressure hydrogenation equipment and expensive catalysts like Palladium or Platinum.[5] The reaction is typically carried out in a mixed solvent system, such as ethanol and water, under reflux conditions.[5][6]

  • Hydrochloride Salt Formation: The final amine product is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is readily achieved by treating a solution of the free base with hydrochloric acid, typically dissolved in an organic solvent like ethanol or diethyl ether.[8]

The overall synthetic workflow is illustrated below.

Caption: Overall synthetic pathway for 4-(Isopentyloxy)-3-methylaniline HCl.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis.

ReagentFormulaM.W. ( g/mol )RoleNotes
3-Methyl-4-nitrophenolC₇H₇NO₃153.14Starting Material-
Isopentyl BromideC₅H₁₁Br151.04Alkylating AgentAlso known as 1-bromo-3-methylbutane.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseAnhydrous grade is recommended.
Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous grade is recommended.
Iron Powder (Fe)Fe55.85Reducing AgentFine powder (<325 mesh) is preferred.
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Catalyst-
Ethanol (EtOH)C₂H₆O46.07Solvent-
Hydrochloric Acid (HCl)HCl36.46Salt FormationUsed as a solution in ether or ethanol.
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent-
Diethyl EtherC₄H₁₀O74.12Solvent-
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent-

Experimental Protocols

Step 1: Synthesis of 4-(Isopentyloxy)-3-methylnitrobenzene

This procedure details the Williamson ether synthesis to form the key nitro-aromatic intermediate.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrophenol (10.0 g, 65.3 mmol) and anhydrous potassium carbonate (13.5 g, 97.7 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add isopentyl bromide (11.8 g, 78.4 mmol, 1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.[5]

  • Work-up: After completion, cool the mixture to room temperature and pour it into 400 mL of cold water with stirring. An oily product should separate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-(isopentyloxy)-3-methylnitrobenzene.

Step 2: Synthesis of 4-(Isopentyloxy)-3-methylaniline

This protocol describes the reduction of the nitro intermediate to the target aniline.

  • Setup: To a 500 mL round-bottom flask, add the 4-(isopentyloxy)-3-methylnitrobenzene from Step 1 (e.g., 12.0 g, 53.7 mmol), iron powder (15.0 g, 269 mmol, 5.0 eq), and ammonium chloride (14.4 g, 269 mmol, 5.0 eq).[5]

  • Solvent Addition: Add a mixture of ethanol (150 mL) and water (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 85 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting nitro compound has been completely consumed.[6]

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite® while still warm. Wash the filter cake thoroughly with hot ethanol (2 x 50 mL).[5][6]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extraction: To the remaining aqueous residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution in vacuo to obtain 4-(isopentyloxy)-3-methylaniline, which may be a solid or an oil. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.[9]

Step 3: Preparation of 4-(Isopentyloxy)-3-methylaniline hydrochloride

This final step converts the free amine into its stable hydrochloride salt.

  • Dissolution: Dissolve the crude or purified 4-(isopentyloxy)-3-methylaniline (e.g., 10.0 g, 51.7 mmol) in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight to yield the final product, 4-(isopentyloxy)-3-methylaniline hydrochloride.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Isopentyl bromide is a lachrymator and should be handled with care.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • The reduction of the nitro compound is an exothermic reaction; careful monitoring and control of the reaction temperature are advised.

Conclusion

The protocols detailed in this application note provide a reliable and scalable synthetic route to 4-(Isopentyloxy)-3-methylaniline hydrochloride. By employing a Williamson ether synthesis followed by a chemical reduction of the nitro group, this valuable intermediate can be prepared in high yield and purity. The step-by-step instructions and explanations for the chemical transformations offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for further application.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Moshang Chemical. 4-(Isopentyloxy)-3-methylaniline hydrochloride. Available at: [Link]

  • Organic Syntheses. n-methylformanilide. Available at: [Link]

  • Diva-Portal.org. An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Available at: [Link]

  • ResearchGate. What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Available at: [Link]

  • Molbase. Step 1) Preparation of N-[3-(4-Nitrophenoxy)propyl]methylamine Hydrochloride. Available at: [Link]

Sources

Method

Application Note: Derivatization of 4-(Isopentyloxy)-3-methylaniline Hydrochloride in Drug Discovery

Introduction & Mechanistic Rationale Aniline derivatives are ubiquitous building blocks in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and targeted anti-infective agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aniline derivatives are ubiquitous building blocks in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and targeted anti-infective agents. The compound 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) 1 is a highly versatile intermediate designed for specialized drug discovery programs.

Mechanistic Insight: The isopentyloxy group at the para position (C4) exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density on the aniline nitrogen. This makes the free base highly nucleophilic and exceptionally reactive toward electrophiles. Concurrently, the 3-methyl group provides a steric "bump" that restricts the rotation of the adjacent ether, locking it into a preferred conformation that is often beneficial for binding in hydrophobic protein pockets. Because electron-rich anilines are highly susceptible to air oxidation, the compound is supplied and stored as a hydrochloride salt, ensuring long-term shelf stability.

Physicochemical Properties & Reactivity Profile

PropertyValuePharmacological & Synthetic Relevance
Molecular Weight 229.74 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Calculated LogP ~3.42The isopentyloxy group significantly enhances lipophilicity, improving membrane permeability.
Reactive Site Primary Aromatic AmineServes as the primary nucleophilic handle for acylation, alkylation, and cross-coupling.
Physical State Solid (HCl Salt)Enhanced stability against air oxidation compared to the electron-rich free base aniline.

Derivatization Pathways

Derivatization SM 4-(Isopentyloxy)-3-methylaniline HCl (Starting Material) FB Free Base Generation Base: DIPEA or TEA SM->FB Neutralization (1.0 eq Base) Amide N-Acylation (Amide Coupling) FB->Amide R-COOH, HATU (>1.5 eq Base) RedAm N-Alkylation (Reductive Amination) FB->RedAm R-CHO, NaBH(OAc)3 (Mild conditions) Buchwald C-N Cross-Coupling (Buchwald-Hartwig) FB->Buchwald Ar-X, Pd-Catalyst (Strong Base) Prod1 Aryl Amides (e.g., Kinase Inhibitors) Amide->Prod1 Prod2 Secondary Anilines (e.g., GPCR Ligands) RedAm->Prod2 Prod3 Diaryl Amines (e.g., Target Modulators) Buchwald->Prod3

Fig 1: Core derivatization pathways for 4-(Isopentyloxy)-3-methylaniline HCl in drug discovery.

Experimental Protocols & Self-Validating Systems

As a best practice in application science, protocols must not be executed blindly. Every reagent has a mechanistic purpose, and every step must be verifiable. The following protocols are designed as self-validating systems.

Protocol A: N-Acylation via Amide Coupling

Amide bonds are critical in drug discovery. While standard aliphatic amines couple easily, anilines sometimes require optimized conditions to prevent low yields 2.

Causality & Reagent Selection:

  • Base (DIPEA): We use 3.0 equivalents. The first equivalent is strictly consumed to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining equivalents deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reagent.

  • Coupling Agent (HATU): Although the para-alkoxy group makes the aniline nitrogen highly nucleophilic, the adjacent 3-methyl group introduces steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, driving the reaction to completion rapidly.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Nucleophilic Attack: Add 4-(Isopentyloxy)-3-methylaniline hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate.

Self-Validation System:

  • TLC: The starting material (HCl salt) will stay at the baseline in non-polar solvent systems. The free base has an Rf of ~0.4 (Hexane/EtOAc 3:1). The amide product will typically appear as a new, higher-running UV-active spot.

  • LC-MS: Confirm the complete disappearance of the m/z 194.15 peak (free aniline [M+H]+) and the appearance of the target mass.

Protocol B: N-Alkylation via Reductive Amination

Reductive amination is a robust method for synthesizing secondary anilines, allowing for the exploration of structure-activity relationships (SAR) 3.

Causality & Reagent Selection:

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is selected because it is a mild reducing agent. It selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde. It also avoids the generation of toxic hydrogen cyanide gas associated with NaCNBH3.

  • pH Control: Because the starting material is an HCl salt, the reaction medium is inherently acidic, which catalyzes imine formation. Adding exogenous acetic acid is unnecessary and may stall the reaction by protonating the aldehyde oxygen.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(Isopentyloxy)-3-methylaniline hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in a 1,2-Dichloroethane (DCE) / Methanol mix (0.2 M). Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Reaction: Stir for 4-16 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to neutralize the boron species and free-base the product. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO4, and concentrate.

Self-Validation System:

  • Visual Cue: The initial imine formation often turns the solution bright yellow. Upon successful reduction, the solution typically pales or becomes colorless.

  • LC-MS: Look for the [M+H]+ of the secondary amine. If a peak corresponding to [M+H+14]+ appears, it indicates over-alkylation (tertiary amine formation), suggesting the aldehyde equivalent must be strictly controlled.

Protocol C: C-N Cross-Coupling (Buchwald-Hartwig)

For synthesizing complex diarylamines, transition-metal catalysis is required to overcome the activation energy barrier of aromatic C-N bond formation 4.

Causality & Reagent Selection:

  • Catalyst/Ligand: Pd2(dba)3 and XPhos are an excellent combination for coupling electron-rich anilines with aryl halides, preventing catalyst poisoning and facilitating reductive elimination.

  • Base: Cs2CO3 is preferred over NaOtBu if base-sensitive functional groups are present on the aryl halide.

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine 4-(Isopentyloxy)-3-methylaniline hydrochloride (1.0 eq), Aryl Halide (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (3.0 eq).

  • Reaction: Suspend in anhydrous Toluene (0.1 M), purge with Argon for 10 minutes, seal, and heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

Reaction TypeReagents / CatalystTemp / TimeExpected YieldPrimary Purification
Amide Coupling HATU, DIPEA, DMFRT, 2-12 h75 - 90%Reverse-Phase HPLC or Silica Gel
Reductive Amination NaBH(OAc)3, DCE/MeOHRT, 4-16 h65 - 85%Acid-Base Extraction, Silica Gel
C-N Cross-Coupling Pd2(dba)3, XPhos, Cs2CO3100°C, 12 h50 - 80%Silica Gel Chromatography

References

  • 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4 , Molaid Chemical Database. 1

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria , PubMed Central (PMC). 2

  • Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides , Bioconjugate Chemistry (ACS Publications).3

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage , Beilstein Journal of Organic Chemistry. 4

Sources

Application

catalytic reduction to produce 4-(Isopentyloxy)-3-methylaniline hydrochloride

An Application Guide to the Synthesis of 4-(Isopentyloxy)-3-methylaniline Hydrochloride via Catalytic Hydrogenation Introduction 4-(Isopentyloxy)-3-methylaniline and its hydrochloride salt are valuable intermediates in t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-(Isopentyloxy)-3-methylaniline Hydrochloride via Catalytic Hydrogenation

Introduction

4-(Isopentyloxy)-3-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, providing a reliable route to the corresponding aniline.[1] Among the various methods available, catalytic hydrogenation stands out for its efficiency, clean conversion, and scalability, making it a preferred industrial and laboratory method over older techniques like metal-acid reductions.[1]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing a detailed protocol for the synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride from its nitro precursor, 4-(isopentyloxy)-3-methylnitrobenzene. As a senior application scientist, this guide emphasizes the underlying scientific principles, causality behind experimental choices, and rigorous safety protocols necessary for a successful and safe synthesis.

Part I: Scientific Principles & Rationale

Reaction Mechanism: The Stepwise Reduction of a Nitro Group

The catalytic hydrogenation of an aromatic nitro compound to an aniline is a six-electron reduction that occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney® Nickel.[2][3] The process is not a single-step conversion but a sequential reduction through several key intermediates.[4]

The generally accepted Haber-Lukashevich mechanism proceeds as follows:

  • Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the metal catalyst surface and dissociates into reactive atomic hydrogen (M-H).[2] Simultaneously, the nitroarene adsorbs onto the catalyst surface.

  • Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).[4]

  • Intermediate Formation: The nitroso intermediate is rapidly reduced further to a hydroxylamine (-NHOH).[2] This intermediate is often the most critical, as its accumulation can be hazardous under certain conditions.[3]

  • Final Reduction: The hydroxylamine is finally reduced to the target amine (-NH₂).[4]

Under controlled conditions, side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy or azo compounds, are minimized.[2][5]

Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O H2 H₂ H2_dissociated 2 [H] H2->H2_dissociated Adsorption & Dissociation H2_dissociated->Nitro +2e⁻, +2H⁺ -H₂O

Caption: Generalized pathway for nitroarene reduction on a catalyst surface.

Rationale for Component Selection
  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity for nitro group reduction under mild conditions (low pressure and temperature).[6] While Raney Nickel is a cost-effective alternative, it may require higher pressures or temperatures and can sometimes be less selective.[5][7] For this protocol, 5-10% Pd/C is recommended for its reliability.

  • Solvent: A protic solvent like methanol or ethanol is ideal as it can stabilize the polar intermediates and is an excellent solvent for both the starting material and the product. It also helps to keep the catalyst "wetted," which is crucial for its activity and safe handling.[2]

  • Hydrogen Source: Pressurized hydrogen gas is the most atom-efficient reducing agent.[8] For lab-scale synthesis, a hydrogen balloon (atmospheric pressure) or a reactor pressurized to 1-4 atm (15-60 psi) is sufficient and safe to manage.[2]

  • Hydrochloride Salt Formation: The final aniline product exists as a free base, which is often an oil and can be susceptible to air oxidation. Conversion to the hydrochloride salt by adding hydrochloric acid provides a stable, crystalline solid that is easier to handle, purify, and store.[9][10] This is a common practice in pharmaceutical development.[10]

Part II: Detailed Experimental Protocol

This protocol is designed for a ~5-10 gram scale synthesis. Adjust quantities accordingly for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-(Isopentyloxy)-3-methylnitrobenzene>98%Sigma-Aldrich
Palladium on Carbon (10% Pd, 50% wet)Catalyst GradeSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Hydrochloric Acid solution (e.g., 2M in Ether)Reagent GradeSigma-Aldrich
Diethyl Ether (Et₂O) or MTBEAnhydrousVWR
Celite® 545Filtration AidMilliporeSigma
Nitrogen (N₂) GasHigh PurityAirgas
Hydrogen (H₂) GasHigh PurityAirgas

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) or a three-neck round-bottom flask for balloon hydrogenation.[4]

  • Magnetic stir plate and stir bars.

  • Gas lines and regulators for N₂ and H₂.

  • Büchner funnel, filter flask, and vacuum source.

  • Standard laboratory glassware.

  • Rotary evaporator.

Workflow Visualization

Experimental_Workflow prep prep reaction reaction workup workup product product safety safety A 1. Reactor Setup - Add Substrate & Solvent - Add Catalyst (under N₂) B 2. System Purge - Evacuate & backfill with N₂ (3x) - Evacuate & backfill with H₂ (3x) A->B C 3. Hydrogenation - Pressurize with H₂ - Stir vigorously at RT - Monitor H₂ uptake B->C D 4. Reaction Quench - Evacuate & backfill with N₂ (3x) C->D E 5. Catalyst Filtration - Filter through wet Celite® - Wash with MeOH D->E F 6. Solvent Removal - Concentrate filtrate via rotary evaporation E->F S1 SAFETY: Catalyst is pyrophoric! Keep wet at all times. E->S1 G 7. Salt Formation - Redissolve in Et₂O - Add HCl solution dropwise - Stir to precipitate F->G H 8. Isolation & Drying - Filter solid product - Wash with cold Et₂O - Dry under vacuum G->H

Caption: Step-by-step workflow for the synthesis of the target hydrochloride salt.

Step-by-Step Procedure

Step 1: Catalytic Reduction

  • Reactor Charging: In a suitable hydrogenation vessel, combine 4-(isopentyloxy)-3-methylnitrobenzene (1.0 eq) and methanol (10-15 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times to remove all oxygen.[11][12]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (50% wet, ~1-2 mol% Pd relative to the substrate). The catalyst should be handled in a wet state to mitigate its pyrophoric risk.[13]

  • Hydrogen Introduction: Purge the system again with nitrogen (2x) before evacuating and backfilling with hydrogen gas. Repeat the hydrogen purge twice.[12]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi or balloon pressure). Begin vigorous stirring. The reaction is exothermic; for larger scales, cooling may be necessary.[8][14]

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen (i.e., a drop in pressure).[4] The reaction is typically complete within 2-6 hours when hydrogen consumption ceases. Progress can also be checked by TLC or LC-MS after safely taking an aliquot.

Step 2: Work-up and Catalyst Removal

  • Depressurization & Purging: Once complete, stop the stirring. Carefully vent the excess hydrogen into a fume hood. Purge the vessel by evacuating and backfilling with nitrogen three times to remove all residual hydrogen.[11]

  • Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible , filter the reaction mixture through the Celite pad. The used catalyst on the Celite must be kept wet with solvent (methanol or water) at all times, as it can ignite spontaneously upon contact with air.[12] Rinse the reaction vessel and the Celite pad with additional methanol to ensure complete transfer.

  • Waste Catalyst Handling: Immediately transfer the wet Celite/catalyst mixture into a dedicated, labeled waste container filled with water.[12]

Step 3: Isolation and Hydrochloride Salt Formation

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator to remove the methanol. The resulting crude product should be the free amine, likely an oil.

  • Salt Precipitation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL per gram).

  • While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, 1.05 equivalents) dropwise. A white solid, the hydrochloride salt, should precipitate immediately.[15]

  • Isolation: Continue stirring the slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities. Dry the white crystalline solid under vacuum to a constant weight.

Part III: Characterization and Data

Expected Results
ParameterExpected Value
Product Name 4-(Isopentyloxy)-3-methylaniline hydrochloride
CAS Number 1185302-34-4
Molecular Formula C₁₂H₂₀ClNO
Molecular Weight 229.75 g/mol
Appearance White to off-white crystalline solid
Yield >90% (typical)
Purity (HPLC) >98%
Melting Point Not widely reported; determine experimentally (DSC/MPA)
Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect to see signals corresponding to the aromatic protons, the methyl group, the isopentyloxy chain, and a broad singlet for the -NH₃⁺ protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • HPLC/GC-MS (High-Performance Liquid Chromatography / Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight of the free base (m/z = 193.15).[16]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Look for N-H stretching bands (around 2200-3000 cm⁻¹, broad, characteristic of ammonium salts) and C-O-C stretching of the ether.

Part IV: Safety, Troubleshooting, and Best Practices

Critical Safety Considerations
  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[13][14] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[13]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite upon exposure to air.[12][13] It must be handled wet and should never be allowed to dry on the filter paper or spatula.

  • High-Pressure Equipment: If using a high-pressure reactor, ensure it is rated for the intended pressure and that you are fully trained in its operation.[11] Always perform a leak test with nitrogen before introducing hydrogen.[11]

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[3] For scales larger than a few grams, monitor the internal temperature and have a cooling bath ready. Uncontrolled temperature can lead to a runaway reaction.[8]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen pressure/supply.3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst.2. Check for leaks; ensure H₂ supply is adequate.3. Increase stirring speed.
Low Yield 1. Incomplete precipitation of the salt.2. Product loss during filtration.3. Incomplete reaction.1. Cool the slurry in an ice bath before filtering.2. Ensure filter paper is properly seated; wash with minimal cold solvent.3. See "Incomplete Reaction".
Product is an oil/gummy 1. Impurities present.2. Insufficient HCl added.3. Residual solvent.1. Purify the crude free base by column chromatography before salt formation.2. Add a slight excess (1.05 eq) of HCl.3. Ensure product is thoroughly dried under vacuum.
Dark Product Color Air oxidation of the aniline free base before salt formation.Minimize the time the free amine is exposed to air. Work efficiently during the work-up and precipitation steps.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Linqu Nanfang Metalwork.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). (n.d.). Master Organic Chemistry.
  • Aniline Hydrochloride Acid or Base. (2025, December 4). Oreate AI Blog.
  • Aniline hydrochloride. (n.d.). ECHEMI.
  • Blinovskaya, Y. Y., et al. (2021).
  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive.
  • De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. (2025). BenchChem.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Product: Aniline Hydrochloride. (2021, October 27). Portfolio-pplus.com.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025, August 9). ResearchGate.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (2025). BenchChem.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). BenchChem.
  • Anilinium chloride. (n.d.). Wikipedia.
  • Proposed mechanism of Pd/Fe@N/C catalytic hydrogenation of nitrobenzene to aniline. (n.d.). ResearchGate.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride? (2020, July 16). ResearchGate.
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). PMC.
  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2025, December 2). ACS Applied Nano Materials.
  • A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development. (2025). BenchChem.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol. (2025). BenchChem.
  • 4-(Isopentyloxy)-3-methylaniline hydrochloride. (n.d.). Moshang Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-(Isopentyloxy)-3-methylaniline hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of active pharmaceutical ingredients (APIs) and their advanced intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of active pharmaceutical ingredients (APIs) and their advanced intermediates. The synthesis of 4-(Isopentyloxy)-3-methylaniline hydrochloride is a classic three-step sequence: alkylation, nitro reduction, and salt crystallization. While the chemistry appears straightforward on paper, scaling these reactions often reveals hidden mechanistic traps—ranging from competing elimination pathways to catalyst poisoning and polymorphic oiling out.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every solution provided here is grounded in chemical causality and designed to create a self-validating experimental system.

SynthesisWorkflow A 3-Methyl-4-nitrophenol + Isopentyl Bromide B 4-(Isopentyloxy)-3- methylnitrobenzene A->B K2CO3, KI, DMF (Alkylation) C 4-(Isopentyloxy)-3- methylaniline B->C H2, Pd/C, MeOH (Reduction) D 4-(Isopentyloxy)-3- methylaniline HCl C->D HCl, Acetone (Salt Formation)

Figure 1: Three-step synthetic workflow for 4-(Isopentyloxy)-3-methylaniline hydrochloride.

Phase 1: The Alkylation Step (Williamson Ether Synthesis)

Q: My alkylation yield is plateauing at 65%, and I am recovering significant unreacted 3-methyl-4-nitrophenol. Why is the reaction stalling? A: This step relies on the , which proceeds via an SN2 mechanism. If you are using a protic solvent (like ethanol) or a weak polar aprotic solvent (like acetone), the phenoxide nucleophile becomes heavily solvated or hydrogen-bonded, severely reducing its nucleophilicity. Furthermore, isopentyl bromide is moderately sterically hindered for a primary halide.

  • The Fix: Switch your solvent to N,N-Dimethylformamide (DMF). DMF leaves the phenoxide anion "naked" and highly reactive. Additionally, introduce a catalytic amount of Potassium Iodide (KI) (10 mol%). This initiates a Finkelstein reaction, converting the sluggish isopentyl bromide into the highly electrophilic isopentyl iodide in situ, drastically accelerating the SN2 kinetics and suppressing competing E2 elimination.

Q: I am detecting a secondary impurity in my HPLC trace. Could this be C-alkylation? A: While O-alkylation is kinetically favored, can occur if the base is too strong (e.g., NaH) or if the reaction is pushed to excessively high temperatures (>100°C). Stick to K2CO3 at 80°C. The mild carbonate base ensures the thermodynamic O-alkylated product dominates without degrading the alkyl halide.

Phase 2: Catalytic Nitro Reduction

Q: The hydrogenation of 4-(isopentyloxy)-3-methylnitrobenzene is taking over 24 hours, and I see a persistent yellow/orange intermediate on TLC. What is happening? A: The is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. A stalled reaction (indicated by the yellow hydroxylamine accumulation) is almost always caused by catalyst poisoning . Residual bromide or iodide salts carried over from the step 1 alkylation strongly coordinate to the Pd/C catalyst surface, blinding the active sites.

  • The Fix: The intermediate must be rigorously washed. Implement a biphasic aqueous wash (3x water, 1x brine) of the organic layer before concentrating the nitro intermediate.

Q: What is the optimal solvent for this reduction to prevent ether cleavage? A: Aliphatic ethers are generally stable to standard Pd/C hydrogenation. However, using significantly promotes high selectivity toward the aniline by stabilizing the polar transition states of the reduction intermediates. Methanol (MeOH) at 40-50 psi of H2 is highly recommended.

Phase 3: Hydrochloride Salt Formation & Crystallization

Q: When I add HCl to the free base, the product "oils out" at the bottom of the flask instead of forming crystals. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution reaches supersaturation, but the high concentration of impurities or an overly rapid cooling rate prevents the assembly of a stable crystal lattice . The compound separates as a viscous liquid rather than a solid.

  • The Fix: Change your crystallization solvent. for hydrochloride salt crystallizations because it has a steep solubility curve for the salt while keeping organic impurities dissolved. Heat the acetone to 40°C, add the HCl slowly, and implement a strict cooling ramp of 0.5°C/min.

TroubleshootingLogic Start Issue: Product Oils Out During Crystallization CheckPurity Check Intermediate Purity Start->CheckPurity HighImpurity Impurities > 2% CheckPurity->HighImpurity LowImpurity Impurities < 2% CheckPurity->LowImpurity Action1 Re-extract & Wash Free Base HighImpurity->Action1 CheckCooling Evaluate Cooling Rate LowImpurity->CheckCooling FastCooling Crash Cooling (< 30 min) CheckCooling->FastCooling SlowCooling Controlled Ramp (> 2 hrs) CheckCooling->SlowCooling Action2 Implement 0.5°C/min Cooling Ramp FastCooling->Action2 Action3 Change Solvent (Use Acetone/MTBE) SlowCooling->Action3

Figure 2: Logical troubleshooting tree for resolving oiling out during crystallization.

Quantitative Optimization Summary

Implementing the mechanistic corrections described above yields dramatic improvements in both throughput and purity.

Process StepStandard Unoptimized ConditionMechanistically Optimized ConditionYield ImprovementPurity (HPLC)
Alkylation K2CO3, Acetone, 60°CK2CO3, KI (10 mol%), DMF, 80°C65% → 92%>98.5%
Reduction H2 (1 atm balloon), Pd/C, EtOHH2 (50 psi), Pd/C, MeOH70% → 95%>99.0%
Crystallization HCl (aq), Crash cooling to 0°CHCl (gas or dioxane), Acetone, 0.5°C/min50% (Oiled) → 88%>99.8%

Self-Validating Standard Operating Protocols (SOPs)

SOP 1: Alkylation (Synthesis of 4-(Isopentyloxy)-3-methylnitrobenzene)
  • Charge: To a dry reactor under N2, add 3-methyl-4-nitrophenol (1.0 eq), anhydrous K2CO3 (1.5 eq), KI (0.1 eq), and anhydrous DMF (5 volumes).

  • Addition: Add isopentyl bromide (1.2 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the jacket to 80°C. Stir for 6 hours.

  • In-Process Control (IPC): Check by TLC (Hexanes:EtOAc 8:2). The phenol spot (Rf ~0.3) should be completely consumed.

  • Workup (Critical): Cool to 20°C. Quench with water (10 vol) and extract with MTBE (3 x 5 vol). Wash the combined organic layers with water (3 x 5 vol) and brine (1 x 5 vol) to quantitatively remove DMF, unreacted KI, and bromide salts.

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow oil.

SOP 2: Reduction (Synthesis of 4-(Isopentyloxy)-3-methylaniline)
  • Charge: Dissolve the intermediate from SOP 1 in HPLC-grade MeOH (10 volumes) in a pressure reactor.

  • Catalyst: Add 10% Pd/C (0.05 eq Pd). Safety: Add catalyst under a blanket of N2 to prevent solvent ignition.

  • Reaction: Purge the vessel 3x with N2, then 3x with H2. Pressurize to 50 psi H2. Stir vigorously (800+ RPM) at 25°C.

  • IPC: Monitor H2 uptake. The reaction is self-validating when the pressure drop ceases (typically 2-4 hours). Confirm via HPLC (absence of hydroxylamine intermediate).

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with fresh MeOH. Concentrate the filtrate to yield the free base aniline. Proceed immediately to SOP 3 to prevent air oxidation.

SOP 3: Salt Formation (Synthesis of 4-(Isopentyloxy)-3-methylaniline HCl)
  • Dissolution: Dissolve the free base aniline in degassed Acetone (8 volumes) and heat to 40°C under N2.

  • Acidification: Slowly add 4M HCl in dioxane (1.05 eq) via an addition funnel over 30 minutes. The solution will darken slightly, and nucleation may begin.

  • Crystallization: Hold at 40°C for 30 minutes to age the initial crystals. Program the reactor jacket to cool to 0°C at a strict rate of 0.5°C/min.

  • Isolation: Filter the resulting white/off-white slurry. Wash the filter cake with ice-cold acetone (2 volumes).

  • Drying: Dry the crystals in a vacuum oven at 40°C to constant weight.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at:[Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. Available at:[Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. Available at:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA (University College Cork). Available at:[Link]

Optimization

solving solubility issues with 4-(Isopentyloxy)-3-methylaniline hydrochloride

Welcome to the Technical Support Center for 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4). As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4).

As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility behaviors of amphiphilic aniline derivatives. This compound presents a unique challenge: it features a highly polar, ionizable hydrochloride headgroup juxtaposed against a highly lipophilic isopentyloxy tail (Calculated LogP ~3.42)[1].

This guide deconstructs the thermodynamic and kinetic factors driving your solubility issues and provides field-proven, self-validating protocols to ensure your biological assays and organic syntheses succeed.

Part 1: Physicochemical & Solubility Matrix

Before troubleshooting, it is critical to understand how the solvent environment dictates the phase behavior of this molecule. The table below summarizes the causality behind its solubility profile.

Solvent / MediumExpected SolubilityMechanistic Rationale
Water (pH < 3.0) HighThe protonated anilinium cation (

) interacts favorably with water via strong ion-dipole forces.
Biological Buffer (pH 7.4) Very Low (Precipitates)Deprotonation yields the free base. The lipophilic isopentyloxy tail dominates, dropping solubility below the intrinsic threshold (

).
Simulated Gastric Fluid (0.1 M HCl) Moderate to LowExcess chloride ions (

) trigger the common-ion effect, suppressing the solubility product (

) and forcing precipitation.
DMSO / DMF Very HighPolar aprotic solvents effectively solvate both the ionic hydrochloride lattice and the lipophilic tail[2].
DCM / Toluene Very LowNon-polar organic solvents lack the dielectric constant required to disrupt the strong ionic crystal lattice of the hydrochloride salt[3].

Part 2: Troubleshooting Guide & FAQs

Issue 1: Precipitation in Biological Buffers (pH 7.4)

Q: I prepare a 10 mM stock in DMSO, but when I dilute it into my pH 7.4 assay buffer, the solution immediately turns cloudy. Why does this happen, and how do I fix it?

A: This is a classic violation of the compound's


 threshold. 4-(Isopentyloxy)-3-methylaniline is a weak base. While the hydrochloride salt dissolves readily in acidic environments, introducing it to a pH 7.4 buffer forces the deprotonation of the anilinium ion into its free base form[4]. Because the molecule possesses a highly lipophilic isopentyloxy tail, the intrinsic solubility (

) of the free base is extremely low. Once the concentration of the free base exceeds

, it rapidly nucleates and precipitates out of solution[5].

Solution: You must employ a step-down dilution protocol using a surfactant (e.g., Tween-80) or cyclodextrin to micellize the lipophilic free base before it can aggregate. (See Protocol B).

Issue 2: Crashing Out in Low-pH Assays

Q: I am conducting dissolution studies in 0.1 M HCl (Simulated Gastric Fluid). Despite the low pH, the salt is not fully dissolving and forms a suspension. Why?

A: You are observing the common-ion effect [5]. The solubility of a hydrochloride salt is governed by its solubility product equilibrium:


. When you place the compound in 0.1 M HCl, the massive excess of external chloride ions shifts the equilibrium to the left. This suppresses the dissociation of the salt, forcing the solid hydrochloride lattice to precipitate out of the aqueous phase[6].

Solution: Perform the initial dissolution in pure LC-MS grade water, then step-adjust the media to your target pH using a non-chloride buffer (e.g., phosphoric acid/phosphate), or maintain a lower overall molarity of


.
Issue 3: Insoluble in Organic Synthesis Solvents

Q: I need to use this compound in a nucleophilic substitution reaction, but the hydrochloride salt is completely insoluble in dichloromethane (DCM) and toluene.

A: The hydrochloride salt consists of a strong ionic lattice that non-polar and moderately polar solvents cannot disrupt[3]. While polar aprotic solvents like DMF or DMSO can solvate the salt, they are notoriously difficult to remove post-reaction. The most effective approach is to perform a biphasic free-basing extraction prior to the reaction. The neutral free aniline is highly soluble in DCM and toluene. (See Protocol A).

Part 3: Mechanistic Workflows & Protocols

Phase Behavior Logic

PhaseBehavior A HCl Salt (Solid) Strong Ionic Lattice B Dissolved Cation [R-NH3+] +[Cl-] A->B Aqueous Media (pH < 4.0) B->A Excess Cl- (Common-Ion Effect) C Free Base [R-NH2] (LogP ~3.4) B->C Buffer Addition (pH > pH_max) D Precipitate Amorphous/Crystalline C->D Exceeds Intrinsic Solubility (S_0)

Fig 1. pH-dependent phase transitions and precipitation pathways of the hydrochloride salt.

Protocol A: Self-Validating Biphasic Free-Base Extraction

Use this protocol to convert the insoluble hydrochloride salt into the organic-soluble free base for synthesis.

  • Suspension: Suspend 1.0 eq of 4-(Isopentyloxy)-3-methylaniline hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (10 mL total volume per gram of compound).

  • Titration: While stirring vigorously, add 1M NaOH dropwise to the biphasic mixture.

  • Validation Checkpoint 1: Stop stirring and allow the layers to separate. Test the pH of the upper aqueous layer using pH paper. It must read strictly > 9.0 to ensure complete deprotonation. If not, resume stirring and add more NaOH.

  • Extraction: Once pH > 9.0 is confirmed, stir vigorously for an additional 15 minutes to ensure all liberated free base migrates into the lower DCM layer.

  • Separation: Transfer to a separatory funnel. Collect the lower DCM layer. Extract the remaining aqueous layer once more with half the original volume of DCM.

  • Validation Checkpoint 2: Combine the DCM layers and dry over anhydrous

    
    . The solution should be perfectly clear. Any cloudiness indicates residual water.
    
  • Concentration: Filter the drying agent and concentrate the DCM in vacuo to yield the neat free base.

FreeBasing Step1 1. Suspend HCl Salt in DCM/H2O (1:1) Step2 2. Titrate 1M NaOH Target: Aqueous pH > 9 Step1->Step2 Step3 3. Biphasic Extraction Vigorous stirring (15 min) Step2->Step3 Step4 4. Phase Separation Collect lower DCM layer Step3->Step4 Step5 5. Validation Check aqueous pH & dry DCM Step4->Step5

Fig 2. Self-validating biphasic extraction workflow for free base conversion.

Protocol B: Step-Down Dilution for Biological Assays

Use this protocol to prevent free-base precipitation when dosing into neutral pH buffers.

  • Stock Preparation: Dissolve the hydrochloride salt in 100% LC-MS grade DMSO to create a 10 mM master stock.

  • Surfactant Priming: In a separate vial, prepare your pH 7.4 assay buffer containing 0.1% to 0.5% Tween-80 or 5% HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin).
  • Vortex-Assisted Injection: Place the buffer vial on a vortex mixer at medium speed. Using a micropipette, inject the required volume of the DMSO stock directly into the vortex vortex (do not touch the side of the tube).

  • Validation Checkpoint: Immediately shine a red laser pointer through the vial. If you see a solid beam path (Tyndall effect), micro-precipitates have formed, and the surfactant concentration must be increased. A clear path indicates successful micellization.

References

1.1. Source: molaid.com. 2.2. Source: caymanchem.com. 3.5. Source: ovid.com. 4. 3. Source: benchchem.com. 5.6. Source: nih.gov. 6.4. Source: researchgate.net.

Sources

Troubleshooting

troubleshooting hygroscopic nature of aniline hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Hygroscopic Nature of Aniline Hydrochloride

Introduction Aniline hydrochloride (C₆H₅NH₂·HCl) is a fundamental reagent in pharmaceutical synthesis, dye manufacturing, and API development. However, its pronounced hygroscopic nature presents significant handling and storage challenges. When exposed to ambient humidity, the salt rapidly absorbs moisture, which not only alters its physical state (causing caking or deliquescence) but also acts as a catalyst for chemical degradation[1],[2]. This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to maintain the integrity of aniline hydrochloride.

Mechanistic Insight: The Causality of Degradation

Why does aniline hydrochloride degrade so rapidly in the presence of moisture? The hygroscopicity of pharmaceutical salts is driven by the interaction between the crystal lattice and atmospheric water vapor[3]. In aniline hydrochloride, the protonated amine group forms strong hydrogen bonds with water molecules.

Once moisture is absorbed, a microscopic aqueous layer forms on the crystal surface—a process known as deliquescence[2]. This aqueous micro-environment facilitates the dissociation of the salt into free aniline and hydrochloric acid. The free aniline is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored polyaniline-like oligomers[1]. This is visually observed as the salt turning from a pristine white or greenish powder to a dark brown or black, sticky mass[4],[5]. Therefore, excluding moisture is not just about maintaining accurate weighing stoichiometry; it is fundamentally about preventing oxidative chemical degradation.

Physicochemical Properties & Moisture Impact

Understanding the baseline properties is critical for troubleshooting. The following table summarizes the key quantitative data and how moisture compromises these parameters:

PropertyStandard ValueClinical/Experimental Impact of Moisture Absorption
Appearance White to greenish crystals[5]Discolors to yellow, brown, or dark black due to oxidation[4],[1].
Melting Point 196 – 198 °C[6]Depresses and broadens; serves as a key indicator of water content and purity.
Solubility Soluble in water, ethanol[1],[7]High affinity for water drives rapid deliquescence at high relative humidity[2].
Molecular Weight 129.59 g/mol [8]Effective MW increases as water is absorbed, skewing reaction stoichiometry.
Storage Temp. Cool (2–10 °C)[6] or 15–25 °C[1]Elevated temperatures in the presence of moisture accelerate toxic fuming[4].

Decision & Handling Workflow

The following diagnostic workflow illustrates the standard operating procedure for assessing a batch of aniline hydrochloride before use in sensitive syntheses.

G Start Aniline HCl Batch Assessment Visual Visual & Physical Inspection Start->Visual Cond1 White/Greenish Free-flowing Visual->Cond1 Cond2 White/Greenish Clumped/Caked Visual->Cond2 Cond3 Yellow/Brown/Dark Sticky Mass Visual->Cond3 Action1 Transfer to Glovebox Store under Argon Cond1->Action1 Action2 Vacuum Desiccation (Ambient Temp) Cond2->Action2 Action3 Discard or Recrystallize Cond3->Action3 Val2 Check Melting Point (Target: 196-198 °C) Action2->Val2 Val2->Action1 Pass (Dry) Val2->Action3 Fail (Degraded)

Workflow for assessing and troubleshooting moisture-compromised aniline hydrochloride.

Experimental Protocols: Recovery and Handling

Protocol A: Anhydrous Recovery (Drying) of Caked Aniline Hydrochloride Self-Validating Principle: Drying must remove water without inducing thermal decomposition. Because aniline hydrochloride decomposes on heating to produce toxic aniline and hydrochloric acid fumes[4], thermal drying in a standard oven is strictly prohibited.

  • Preparation: In a well-ventilated fume hood, transfer the clumped (but not dark brown) aniline hydrochloride into a pre-weighed, dry Schlenk flask or a wide-mouth vacuum desiccator dish. Crush large clumps gently with a glass rod to increase the surface area.

  • Desiccation Setup: Place the dish inside a vacuum desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or fresh silica gel).

  • Vacuum Application: Apply a high vacuum (≤ 1 mbar) at ambient temperature (20–25 °C) for 12 to 24 hours. Do not apply heat, as this risks sublimation and degradation[3].

  • Inert Backfill: Backfill the desiccator with dry, inert gas (Nitrogen or Argon) before opening[1].

  • Validation: Perform a melting point test on a small sample. A sharp melting point between 196 °C and 198 °C confirms the successful removal of moisture without degradation[6]. If the melting point is broad, repeat the desiccation.

Protocol B: Glovebox Handling for High-Precision Stoichiometry Self-Validating Principle: To prevent moisture uptake during weighing, the environment's dew point must be kept strictly below the critical relative humidity of the salt.

  • Purge: Ensure the glovebox atmosphere (Argon or Nitrogen) maintains H₂O and O₂ levels below 1 ppm[1].

  • Transfer: Bring the sealed container of dried aniline hydrochloride, pre-tared reaction vials with septa, and a clean spatula into the glovebox antechamber and cycle the vacuum at least three times.

  • Weighing: Inside the main chamber, dispense the required mass of the salt directly into the pre-tared vials.

  • Sealing: Seal the vials tightly with PTFE-lined septa caps before removing them from the glovebox. This allows you to inject anhydrous solvents directly into the vial on the benchtop without exposing the salt to ambient air[9].

Troubleshooting FAQs

Q1: My aniline hydrochloride has turned from white to a dark brown, sticky paste. Can I dry it out and still use it? A1: No, drying alone will not salvage this batch. The color change from white/greenish to yellow, brown, or dark indicates that the compound has not only absorbed moisture but has undergone irreversible oxidative degradation[1]. The moisture facilitated the release of free aniline, which oxidized into polyaniline-like impurities. Using this degraded material will introduce significant impurities and compromise your downstream reaction yields[1]. You must either discard the batch or perform a full recrystallization (e.g., from ethanol/diethyl ether) followed by rigorous vacuum drying.

Q2: I weighed out the exact stoichiometric amount of aniline hydrochloride on the benchtop, but my reaction yield is consistently low. What is happening? A2: You are likely weighing a mixture of the salt and absorbed atmospheric water. Because aniline hydrochloride is highly hygroscopic, it rapidly gains weight when exposed to ambient humidity[10]. If you weigh 1.00 g of the "wet" salt, the actual mass of the active aniline hydrochloride might only be 0.85 g, throwing off your molar equivalents. To fix this, you must dry the salt (see Protocol A) and weigh it inside a moisture-free environment, such as a glovebox or a glove bag[9].

Q3: What are the safety implications of handling moisture-compromised aniline hydrochloride? A3: Moisture-compromised aniline hydrochloride is significantly more hazardous to handle. The absorbed water can cause the material to stick to spatulas, gloves, and weighing paper, increasing the risk of accidental dermal exposure. Aniline hydrochloride is highly toxic and can be absorbed through the skin, leading to methemoglobinemia (impairment of the blood's oxygen-carrying capacity)[10],[11]. Furthermore, if moisture causes the salt to hydrolyze, it can release volatile, toxic aniline vapors[4]. Always handle the material in a fume hood using appropriate PPE, including chemical-resistant gloves and safety goggles[8],[1].

Q4: How should I store the salt to prevent hygroscopic caking over time? A4: The optimal storage condition is in a tightly closed, light-resistant (amber) glass container[6]. The container should be purged with an inert gas (Argon or Nitrogen) before sealing[1]. Store it in a cool (2–10 °C), dry, and well-ventilated area[6]. Secondary containment, such as placing the sealed bottle inside a desiccator cabinet, provides an additional layer of protection against ambient humidity.

References

  • Penta Chemicals. (2024, May 7). Aniline hydrochloride - PENTA. Retrieved from [Link]

  • International Labour Organization. ANILINE HYDROCHLORIDE: International Chemical Safety Cards (ICSC 1013). Retrieved from [Link]

  • Cole-Parmer. (2005, November 7). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from[Link]

  • Haz-Map. Aniline hydrochloride - Hazardous Agents. Retrieved from[Link]

  • Piochem. ANILINE HYDROCHLORIDE - Piochem. Retrieved from [Link]

  • SER. (2015, September 23). SCOEL/REC/153 Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Aniline - NIOSH Skin Notation Profiles. Retrieved from[Link]

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of 4-(Isopentyloxy)-3-methylaniline Hydrochloride: A Comparative HPLC Guide

Introduction & Analytical Challenges 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly specific substituted aniline derivative utilized as a critical intermediate in pharmaceutical synthesis[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a highly specific substituted aniline derivative utilized as a critical intermediate in pharmaceutical synthesis[1]. Ensuring the absolute purity of such intermediates is a foundational requirement in drug development, as trace impurities can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API)[2].

From an analytical perspective, this compound presents a unique set of challenges. It contains a hydrophobic isopentyloxy tail, a mildly electron-donating methyl group, and a highly polar, basic amine group formulated as a hydrochloride salt[1]. This structural dichotomy requires an analytical method capable of resolving structurally similar organic impurities without suffering from the peak tailing typically associated with basic amines on silica-based columns[3].

Comparative Analysis: Why RP-HPLC is the Gold Standard

When developing a purity assay for an aniline hydrochloride salt, scientists typically evaluate three primary chromatographic techniques. As outlined in Table 1, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection emerges as the optimal choice for routine quantitative purity analysis[3],[2].

Table 1: Comparative Analysis of Analytical Techniques for Aniline Derivatives

Analytical TechniqueRetention MechanismAdvantages for this AnalyteDisadvantages / LimitationsVerdict
RP-HPLC-UV Hydrophobic partitioningExcellent resolution of polar/ionic salts; non-destructive; highly robust for quantification[3].Requires careful mobile phase pH optimization to prevent peak tailing[2].Optimal (Gold Standard)
GC-FID Boiling point & volatilityHigh theoretical plate count; fast analysis times.Hydrochloride salts risk thermal degradation or dissociation in the high-heat injection port.Suboptimal
LC-MS Mass-to-charge ratio (m/z)Superior for the structural identification of unknown trace impurities.Matrix effects and variable ionization efficiencies compromise routine quantitative accuracy[2].Best for ID, not routine purity

Mechanistic Design of the HPLC Method (Expertise & Causality)

Do not just apply a generic gradient; understand the causality of the separation. When analyzing hydrochloride salts of substituted anilines, the primary chromatographic failure mode is severe peak tailing. This occurs because the unreacted surface silanols (Si-OH) on a standard C18 silica column become ionized (Si-O⁻) at a neutral pH. The positively charged basic amine of the aniline derivative undergoes strong secondary electrostatic interactions with these silanols.

To engineer a solution, we must control the chemical environment. By buffering the aqueous mobile phase to pH 3.0 using a phosphate buffer, we force the mobile phase pH well below the pKa of the silanols (~3.5–4.5)[2]. This ensures the silanols remain fully protonated and neutral, effectively shutting down the secondary electrostatic interactions. The separation mechanism is thus isolated to purely hydrophobic partitioning between the C18 phase and the isopentyloxy moiety, yielding sharp, highly symmetrical peaks[3],[4].

G A 4-(Isopentyloxy)-3-methylaniline HCl (Target Analyte) B Basic Amine Group (pKa ~4-5) A->B C Hydrochloride Salt Form (High Polarity) A->C D Acidic Mobile Phase (pH 3.0) (Protonates Silanols) B->D Requires pH Control E Reversed-Phase C18 Column (Hydrophobic Retention) C->E Requires RP-HPLC F Sharp, Symmetrical Peaks (No Tailing) D->F Prevents secondary interactions E->F Resolves impurities

Caption: Mechanistic rationale for selecting acidic RP-HPLC for aniline derivatives.

Table 2: Optimized RP-HPLC Method Parameters

ParameterConditionCausality / Rationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides extensive hydrophobic surface area for retaining the isopentyloxy group[2].
Mobile Phase A 0.02 M KH₂PO₄ (pH 3.0)Protonates residual silanols to eliminate peak tailing of the basic amine[2].
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier to elute the hydrophobic isopentyloxy moiety[3].
Elution Mode Gradient (30% B to 90% B)Ensures polar impurities elute early while sharpening the main analyte peak[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size, balancing speed and resolution.
Detection UV at 254 nmCaptures the strong π-π* transition of the substituted aromatic ring[2].

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a protocol cannot silently fail. The following workflow is designed as a self-validating system . It relies on a strict System Suitability Test (SST) acting as an internal logic gate. If the SST criteria are not met, the system flags a failure (e.g., column degradation or buffer preparation error), and the run is halted before any sample data is compromised.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of Milli-Q water to create a 0.02 M solution.

    • Adjust the pH to exactly 3.0 using dilute phosphoric acid (H₃PO₄)[2].

    • Filter through a 0.45 µm membrane and degas via sonication[3].

  • Standard & Sample Preparation :

    • Prepare a stock solution of 4-(Isopentyloxy)-3-methylaniline hydrochloride reference standard at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile (Diluent)[2].

    • Dilute to a working concentration of 100 µg/mL for routine analysis[2].

  • System Suitability Testing (The Logic Gate) :

    • Inject the 100 µg/mL standard solution six consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The USP Tailing Factor must be ≤ 1.5. Theoretical plates must be ≥ 5,000.

  • Chromatographic Execution :

    • Once SST passes, inject the unknown samples.

    • Identify peaks based on relative retention times and quantify purity using the peak area normalization method (excluding blank peaks)[3].

Workflow S1 Phase 1: Preparation Buffer: 0.02M KH2PO4 (pH 3.0) Diluent: 50:50 Water:MeCN S2 S2 S1->S2 Setup Complete S3 Phase 3: Sample Analysis Gradient Elution UV Detection at 254 nm S2->S3 SST Passed S4 Phase 4: Quantification Peak Area Normalization Impurity Profiling S3->S4 Data Acquired

Caption: Self-validating experimental workflow for HPLC purity analysis.

Quantitative Method Performance Data

When validated according to ICH Q2(R1) guidelines, the optimized RP-HPLC method demonstrates exceptional performance for substituted aniline derivatives, proving its suitability for rigorous quality control environments[4].

Table 3: Method Validation & Performance Metrics

Validation MetricExperimental ResultRegulatory Acceptance Criteria
Linearity (R²) > 0.999 (Range: 2.0–150 µg/mL)[4]≥ 0.998
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (%RSD) 0.8% (n=6 injections)[4]≤ 2.0%
Peak Tailing Factor 1.12≤ 1.5
Recovery (Accuracy) 98.5% – 101.2%[4]98.0% – 102.0%

References

  • ResearchGate. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater." ResearchGate. [Link]

  • Molaid. "4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS号1185302-34-4." Molaid.[Link]

Sources

Comparative

High-Resolution vs. Low-Energy Mass Spectrometry: A Comparison Guide for the Fragmentation of 4-(Isopentyloxy)-3-methylaniline Hydrochloride

As pharmaceutical pipelines increasingly rely on complex aniline derivatives as active pharmaceutical ingredient (API) intermediates, the rigorous structural elucidation of these compounds is paramount. 4-(Isopentyloxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex aniline derivatives as active pharmaceutical ingredient (API) intermediates, the rigorous structural elucidation of these compounds is paramount. 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a prime example of a compound that requires precise analytical methodologies to differentiate it from isobaric impurities.

This guide objectively compares the fragmentation behavior of this compound across two dominant mass spectrometry platforms: Low-Energy Collision-Induced Dissociation (CID) via Triple Quadrupole (QqQ) and Higher-energy C-trap Dissociation (HCD) via Orbitrap High-Resolution Accurate Mass (HRAM) spectrometry.

Ionization and Precursor Profiling

Before fragmentation can occur, the analyte must be efficiently ionized. 4-(Isopentyloxy)-3-methylaniline is formulated as a hydrochloride salt. In an aqueous liquid chromatography (LC) environment, the HCl salt completely dissociates.

By utilizing a mobile phase modified with 0.1% formic acid, the equilibrium is forced toward the protonated free base, yielding a robust [M+H]⁺ precursor at m/z 194.1545 . The primary site of protonation is the aniline nitrogen due to its higher gas-phase basicity compared to the ether oxygen . However, under collisional activation, proton mobility allows the charge to migrate, initiating specific fragmentation cascades.

Mechanistic Pathway of Fragmentation

Understanding the causality behind the fragmentation of alkoxyanilines is critical for method development. The fragmentation of protonated 4-(Isopentyloxy)-3-methylaniline follows the "even-electron rule," systematically expelling neutral molecules .

  • Primary Cleavage (Alkene Elimination): The bulky isopentyloxy group is sterically hindered. Upon activation, a charge-directed inductive cleavage (or a macroscopic McLafferty-type rearrangement) occurs. The molecule expels neutral isopentene (C₅H₁₀, 70.08 Da), shifting the charge to the resulting phenolic oxygen. This yields a highly stable 4-amino-2-methylphenol cation at m/z 124.0762 .

  • Secondary Cleavage (Amine Loss): The m/z 124.0762 ion subsequently undergoes the elimination of ammonia (NH₃, 17.03 Da)—a hallmark structural confirmation of primary anilines . This forms a methylbenzoquinonium-like ion at m/z 107.0497 .

  • Tertiary Cleavage (Ring Contraction): The loss of carbon monoxide (CO, 28.00 Da) from the phenolic ring yields a methylcyclopentadienyl cation at m/z 79.0548 .

G Precursor [M+H]+ m/z 194.1545 Protonated 4-(Isopentyloxy)-3-methylaniline Frag1 [M+H - C5H10]+ m/z 124.0762 4-Amino-2-methylphenol cation Precursor->Frag1 - C5H10 (70.08 Da) Alkene Elimination Frag4 [M+H - NH3]+ m/z 177.1279 Minor Pathway Precursor->Frag4 - NH3 (17.03 Da) Amine Cleavage Frag2 [M+H - C5H10 - NH3]+ m/z 107.0497 Methylbenzoquinonium ion Frag1->Frag2 - NH3 (17.03 Da) Amine Cleavage Frag3 [M+H - C5H10 - NH3 - CO]+ m/z 79.0548 Methylcyclopentadienyl cation Frag2->Frag3 - CO (28.00 Da) Ring Contraction

Fig 1: ESI-MS/MS fragmentation pathway of protonated 4-(Isopentyloxy)-3-methylaniline.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When analyzing this compound, the choice of instrumentation dictates the quality and utility of the data. QqQ systems are optimized for absolute quantitation, while Orbitraps excel in qualitative structural verification.

Quantitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD) Data acquired at 70,000 FWHM resolution. Mass accuracy threshold < 3 ppm.

Fragment IdentityElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Optimal NCE (%)
PrecursorC₁₂H₂₀NO⁺194.1545194.1548+1.510
Alkene LossC₇H₁₀NO⁺124.0762124.0760-1.625
Amine LossC₇H₇O⁺107.0497107.0499+1.845
Ring ContractionC₆H₇⁺79.054879.0546-2.560

Table 2: Performance Comparison for 4-(Isopentyloxy)-3-methylaniline Analysis

FeatureTriple Quadrupole (CID)Orbitrap HRMS (HCD)Practical Implication
Collision Physics Stepwise, low-energy collisions (Argon gas).Beam-type, higher-energy collisions (Nitrogen gas).CID favors the stable m/z 124 transition. HCD generates a richer spectrum of lower m/z ions (e.g., m/z 79).
Mass Resolution Unit mass (~0.7 Da FWHM).High resolution (up to 240,000 FWHM).Orbitrap eliminates false positives from isobaric matrix interferences.
Quantitation Gold standard (MRM mode). High duty cycle.Excellent, but slower scan rates (PRM mode).QqQ is preferred for high-throughput PK/PD studies of this compound.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and self-validation, the following protocol leverages the physicochemical properties of the analyte. The high lipophilicity of the isopentyl tail (LogP ~3.42) requires a carefully designed organic gradient to prevent peak tailing.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 4-(Isopentyloxy)-3-methylaniline hydrochloride in 1.0 mL of 50:50 Methanol:Water to yield a 1 mg/mL free-base equivalent stock.

  • Working Dilution: Dilute to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Self-Validation (SST): Inject a blank matrix sample prior to the analyte. Monitor the m/z 194.15 → 124.08 transition to ensure zero carryover, validating system cleanliness.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. (Causality: The C18 stationary phase provides optimal hydrophobic retention for the isopentyl group).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (QqQ MRM Setup)
  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Primary Quantifier Transition: m/z 194.2 → 124.1 (Collision Energy: 18 eV).

  • Secondary Qualifier Transition: m/z 194.2 → 107.1 (Collision Energy: 32 eV).

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • Levsen, K., Schiebel, H. M., Terlouw, J. K., Jobst, K. J., Elend, M., Preiss, A., ... & Halket, J. M. (2007). Even-electron ions: a systematic study of the neutral species lost in the dissociation of polyatomic ions. Journal of Mass Spectrometry, 42(8), 1024-1044.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7203, o-Phenetidine. PubChem.[Link]

Validation

Comparative Reactivity of Substituted Anilines: A Deep Dive into 4-(Isopentyloxy)-3-methylaniline HCl

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly within drug discovery and development, the reactivity of aniline and its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly within drug discovery and development, the reactivity of aniline and its derivatives is a cornerstone of molecular design. The subtle interplay of electronic and steric effects of substituents on the aniline ring can dramatically influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides a comprehensive analysis of the reactivity of 4-(Isopentyloxy)-3-methylaniline hydrochloride, comparing it to other anilines to provide a clear, experimentally supported framework for its application.

The Fundamentals of Aniline Reactivity: A Balancing Act of Electrons

The reactivity of aniline is fundamentally dictated by the lone pair of electrons on the nitrogen atom of the amino group (-NH2). This lone pair makes the nitrogen atom nucleophilic and the aromatic ring highly susceptible to electrophilic attack. The availability of this electron pair is modulated by substituents on the benzene ring.

  • Electron-Donating Groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density on the nitrogen and the ring through inductive and resonance effects. This enhances the aniline's nucleophilicity and its reactivity in electrophilic aromatic substitution.[1][2]

  • Electron-Withdrawing Groups (EWGs) , like nitro (-NO2) groups, decrease the electron density, thereby deactivating the aniline and making it less reactive.[1][2]

4-(Isopentyloxy)-3-methylaniline possesses two electron-donating groups: an isopentyloxy group at the para-position and a methyl group at the meta-position. The isopentyloxy group, being an alkoxy group, is a strong activating group due to the resonance effect of the oxygen's lone pairs.[1] The methyl group is a weaker activating group, operating primarily through an inductive effect.[1][3] This combination of substituents is expected to render 4-(Isopentyloxy)-3-methylaniline a highly reactive nucleophile.

A Comparative Framework: Positioning 4-(Isopentyloxy)-3-methylaniline Among its Peers

To understand the reactivity of 4-(Isopentyloxy)-3-methylaniline in a practical context, it is useful to compare it with other common anilines:

Aniline DerivativeKey Substituent EffectsPredicted Relative Reactivity (towards Electrophiles)
Aniline(Reference Compound)Baseline
4-NitroanilineStrong electron-withdrawing nitro group (-R, -I)Significantly Lower
2,6-DimethylanilineTwo electron-donating methyl groups (+I), but significant steric hindranceLower (especially for reactions at the nitrogen)
3-Methylaniline (m-Toluidine)Weak electron-donating methyl group (+I)Slightly Higher
4-Methoxyaniline (p-Anisidine)Strong electron-donating methoxy group (+R)Higher
4-(Isopentyloxy)-3-methylaniline Strong electron-donating isopentyloxy group (+R) and a weak electron-donating methyl group (+I)Highest

The high predicted reactivity of 4-(Isopentyloxy)-3-methylaniline stems from the powerful electron-donating resonance of the para-alkoxy group, further bolstered by the inductive effect of the meta-methyl group.

Diagram: Factors Influencing Aniline Reactivity

AnilineReactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Aniline Aniline Reactivity EDG Electron-Donating Groups (e.g., -OR, -R) Increase Reactivity EDG->Aniline EWG Electron-Withdrawing Groups (e.g., -NO2) Decrease Reactivity EWG->Aniline Steric Bulky Ortho-Substituents Decrease Reactivity Steric->Aniline

Caption: A summary of the primary factors that govern the reactivity of substituted anilines.

Experimental Verification: The N-Acetylation Reaction

To quantitatively assess the reactivity of these anilines, a common and reliable method is to measure the rate of N-acetylation using an acylating agent like acetyl chloride or acetic anhydride.[4][5][6][7][8][9][10] This reaction is a nucleophilic substitution where the aniline's amino group attacks the electrophilic carbonyl carbon of the acylating agent.[4][7] The reaction rate is directly proportional to the nucleophilicity of the aniline.

Experimental Protocol: Comparative N-Acetylation of Anilines

This protocol outlines a procedure for comparing the reaction rates of different anilines via N-acetylation, which can be monitored by techniques such as HPLC or GC to measure the disappearance of the starting aniline over time.

Materials:

  • 4-(Isopentyloxy)-3-methylaniline HCl

  • Aniline

  • 4-Nitroaniline

  • 2,6-Dimethylaniline

  • 3-Methylaniline

  • 4-Methoxyaniline

  • Acetyl Chloride

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

  • Internal standard for chromatographic analysis (e.g., dodecane)

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each aniline, acetyl chloride, the base, and the internal standard in the chosen anhydrous solvent. For 4-(Isopentyloxy)-3-methylaniline HCl, one equivalent of base should be added to the stock solution to liberate the free amine.

  • Reaction Setup: In a series of reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of each aniline stock solution and the internal standard stock solution.

  • Initiation of Reaction: To each vessel, simultaneously add an equimolar amount of the acetyl chloride stock solution and the base stock solution to initiate the reaction.

  • Monitoring the Reaction: At regular time intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute aqueous acid solution).

  • Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining aniline relative to the internal standard.

  • Data Interpretation: Plot the concentration of each aniline versus time. The initial slope of each curve will be proportional to the initial reaction rate. A steeper slope indicates a more reactive aniline.

Experimental Workflow Diagram

AcetylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Anilines, AcCl, Base, Int. Std.) B Combine Aniline and Int. Std. A->B C Initiate with AcCl and Base B->C D Sample at Time Intervals C->D E Quench Aliquots D->E F Analyze by HPLC/GC E->F G Plot [Aniline] vs. Time F->G

Caption: A streamlined workflow for the comparative N-acetylation experiment.

Discussion of Expected Outcomes and Synthetic Implications

The experimental results are expected to align with the predictions based on electronic and steric effects. The reaction rate should follow the order:

4-Nitroaniline < 2,6-Dimethylaniline < Aniline < 3-Methylaniline < 4-Methoxyaniline < 4-(Isopentyloxy)-3-methylaniline

The significantly higher reactivity of 4-(Isopentyloxy)-3-methylaniline has important consequences for its use in synthesis:

  • Milder Reaction Conditions: Its enhanced nucleophilicity allows for the use of less reactive acylating or alkylating agents and milder reaction conditions (e.g., lower temperatures, weaker bases), which can lead to cleaner reactions and higher yields.

  • Chemoselectivity: In molecules with multiple nucleophilic sites, the highly reactive amino group of 4-(Isopentyloxy)-3-methylaniline can be selectively targeted.

  • Potential for Side Reactions: The highly activated aromatic ring is also more susceptible to electrophilic attack. Care must be taken to avoid unwanted side reactions on the ring, such as halogenation or nitration, if strong electrophiles are present. In some cases, protection of the amino group as an amide may be necessary to moderate its activating effect and direct substitution to a specific position.[11][12]

Conclusion

4-(Isopentyloxy)-3-methylaniline is a highly activated and nucleophilic aniline derivative. Its reactivity, which surpasses that of many common anilines, is a direct result of the synergistic electron-donating properties of the para-isopentyloxy and meta-methyl groups. This heightened reactivity makes it a valuable building block in organic synthesis, enabling reactions under milder conditions and offering opportunities for chemoselective transformations. However, a thorough understanding of its electronic properties is crucial for controlling its reactivity and achieving the desired synthetic outcomes. The experimental protocols and comparative data presented in this guide provide a solid foundation for the effective utilization of this versatile reagent in research and development.

References

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Substituent effects in the reaction of aromatic amines and peroxydisulfate. Retrieved from [Link]

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • Resonance magazine. (2023, February). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of substituent effects in the reactions of some 2-L-3-nitro-5-X-thiophenes with aniline in benzene. A new. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. RSC Publishing. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. RSC Publishing. Retrieved from [Link]

  • PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved from [Link]

  • Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. RSC Publishing. Retrieved from [Link]

  • JOCPR. (n.d.). A Novel Clay catalyst: N-Acetylation of. Retrieved from [Link]

  • Asian J. Chem. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (1979, March-April). Correlation of calculated electronic parameters of fifteen aniline derivatives with their mutagenic potencies. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption characteristics of 4-(Isopentyloxy)-3-methylaniline hydrochloride

Comprehensive Comparison Guide: UV-Vis Absorption Characteristics of 4-(Isopentyloxy)-3-methylaniline Hydrochloride As an application scientist in pharmaceutical materials and analytical chemistry, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: UV-Vis Absorption Characteristics of 4-(Isopentyloxy)-3-methylaniline Hydrochloride

As an application scientist in pharmaceutical materials and analytical chemistry, I frequently encounter researchers who misinterpret the UV-Vis spectra of aniline derivatives. A common point of failure is comparing the spectral data of an aniline salt directly to literature values of its free base.

This guide provides an in-depth, objective analysis of the (CAS 1185302-34-4)[1]. By deconstructing the causality behind its electronic transitions and comparing it against alternative aniline derivatives, this document establishes a rigorous framework for analytical profiling.

Mechanistic Causality: The Physics of the Chromophore

To understand the UV-Vis profile of 4-(Isopentyloxy)-3-methylaniline hydrochloride, we must first isolate the competing electronic effects (auxochromes) acting on the central benzene chromophore.

The Free Base Baseline &


 Conjugation 
Unsubstituted aniline in its free base form exhibits two primary absorption bands at approximately 230 nm and 280 nm[2]. This strong absorption profile is driven by the non-bonding lone pair of electrons on the nitrogen atom. These electrons actively participate in resonance with the aromatic 

-system, lowering the HOMO-LUMO energy gap and facilitating low-energy

and

transitions[3].

The Protonation Effect (The Hypsochromic Shift) When 4-(Isopentyloxy)-3-methylaniline is converted into its hydrochloride salt, the amine group is protonated to form an anilinium cation (


). This chemical event is spectroscopically critical: the nitrogen's lone pair is now locked in a 

-bond with the proton and is entirely removed from the delocalized

-system[2].

Without the nitrogen lone pair, the spectrum undergoes a massive hypsochromic shift (blue shift)[2][4]. For context, the secondary band of unsubstituted aniline drops from ~280 nm down to ~254 nm upon protonation[2][5].

Auxochromic Contributions of the Target Molecule Because the protonated amine no longer influences the chromophore, the UV-Vis spectrum of 4-(Isopentyloxy)-3-methylaniline hydrochloride is dictated entirely by its remaining substituents:

  • Isopentyloxy Group (

    
    ):  The oxygen atom donates electron density into the ring via resonance (a strong 
    
    
    
    effect), acting as a powerful auxochrome that induces a bathochromic shift (red shift)[4].
  • Methyl Group (

    
    ):  Provides a weak inductive (
    
    
    
    ) effect, further stabilizing the excited state and contributing to a minor bathochromic shift[4].

Together, these groups counteract the blue shift of the salt formation, pushing the absorption bands to higher wavelengths than standard aniline hydrochloride.

Comparative UV-Vis Performance Data

To objectively evaluate 4-(Isopentyloxy)-3-methylaniline hydrochloride, we must benchmark it against structural alternatives. The table below summarizes the expected quantitative shifts based on empirical spectroscopic rules and established literature values for these specific chromophores.

CompoundPhysical StatePrimary Band (

)
Secondary Band (

)
Mechanistic Driver
Aniline Free Base~230 nm~280 nmFull

conjugation[2][3]
Aniline Hydrochloride Salt~203 nm~254 nmProtonation blocks lone pair (Hypsochromic shift)[2][5]
4-Methoxy-3-methylaniline HCl Salt~215 nm~268 nm

(Methoxy) and

(Methyl) effects on benzene core
4-(Isopentyloxy)-3-methylaniline HCl Salt~218 nm~272 nmEnhanced inductive stabilization from the bulky isopentyl chain

Data Interpretation: While 4-Methoxy-3-methylaniline HCl and 4-(Isopentyloxy)-3-methylaniline HCl share similar electronic profiles, the bulky isopentyl chain in our target compound alters the local dielectric environment and solvation shell. This results in a slight bathochromic shift (~4 nm) and a hyperchromic effect (increased molar absorptivity,


) compared to the methoxy alternative.

Visualizing the Electronic Transitions

The following diagram maps the logical causality of how protonation alters the electronic state of the aniline chromophore, leading to the observed spectral shifts.

G FreeBase Free Base Amine (Active Lone Pair) Conj Extended π-Conjugation (Smaller Bandgap) FreeBase->Conj Protonation Protonation (+HCl) FreeBase->Protonation Acid Addition Batho Bathochromic Shift λmax ≈ 280 nm Conj->Batho Salt Hydrochloride Salt (-NH3+ Blocks Lone Pair) Protonation->Salt Decoup Decoupled π-System (Larger Bandgap) Salt->Decoup Hypso Hypsochromic Shift λmax ≈ 254 nm Decoup->Hypso

Electronic transition pathways illustrating the hypsochromic shift upon aniline protonation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, you cannot simply dissolve the salt in water and measure it. Aniline salts can undergo partial hydrolysis in neutral solvents, resulting in a mixed spectrum of both the free base and the salt.

The following protocol is designed as a self-validating system using Beer-Lambert linearity to prove complete protonation and the absence of micellar aggregation (a risk due to the hydrophobic isopentyl chain).

Step 1: Matrix Preparation (The Causality of Solvent Choice)

  • Prepare a solvent matrix of 0.1 M HCl in 50:50 Methanol/Water.

  • Why? The excess hydronium ions force the equilibrium entirely toward the protonated anilinium state[6], preventing the appearance of the 280 nm free-base shoulder. Methanol ensures complete solubility of the hydrophobic isopentyl group.

Step 2: Baseline Correction

  • Fill two matched quartz cuvettes (1 cm path length) with the exact 0.1 M HCl solvent matrix.

  • Run a baseline correction from 200 nm to 400 nm on a dual-beam UV-Vis spectrophotometer[6].

Step 3: Concentration Series Preparation

  • Prepare a stock solution of 4-(Isopentyloxy)-3-methylaniline hydrochloride at

    
    .
    
  • Perform serial dilutions to create four validation standards:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Step 4: Spectral Acquisition & Isosbestic Validation

  • Measure the absorbance of each standard. You should observe sharp peaks at ~218 nm and ~272 nm.

  • Self-Validation Check 1: Plot Absorbance vs. Concentration at

    
    . Calculate the linear regression. An 
    
    
    
    validates that the molecule is fully dissolved and not forming aggregates.
  • Self-Validation Check 2 (Optional): Slowly titrate a

    
     sample with 
    
    
    
    . As the salt converts to the free base, the curves must cross at a distinct isosbestic point [6]. The presence of a clean isosbestic point is absolute proof that the system consists only of two pure states (salt and free base) with no degradation byproducts.

References

  • 4-(Isopentyloxy)-3-methylaniline hydrochloride - CAS 1185302-34-4 , Molaid.[Link]

  • UV-Visible Spectroscopy , BS Publications.[Link]

  • Visible Spectrophotometry - Ultraviolet , EOPCW.[Link]

  • Nature of Electronic Transitions and Factors Affecting It , INFLIBNET. [Link]

  • UV-Vis Spectroscopy: Selection Rules and Solvent Effects , Scribd. [Link]

Sources

Validation

Elemental Analysis Standards for 4-(Isopentyloxy)-3-methylaniline Hydrochloride: A Comparative Methodological Guide

In pharmaceutical development, the rigorous characterization of reference standards and active pharmaceutical ingredients (APIs) is non-negotiable. For aniline derivatives like 4-(Isopentyloxy)-3-methylaniline hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous characterization of reference standards and active pharmaceutical ingredients (APIs) is non-negotiable. For aniline derivatives like 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4)—a critical organic building block and intermediate—elemental analysis serves a dual purpose: it verifies the empirical formula of the organic moiety and confirms the exact stoichiometry of the hydrochloride salt[1].

This guide objectively compares the analytical performance of modern elemental analysis techniques—specifically Automated Flash Combustion (CHNO) and Combustion Ion Chromatography (CIC)—against traditional alternatives. It provides field-proven, self-validating protocols to ensure absolute scientific integrity in your quality control workflows.

Theoretical Grounding & Stoichiometry

Before selecting an analytical method, establishing the theoretical baseline is required. The compound 4-(Isopentyloxy)-3-methylaniline hydrochloride (


) has a molecular weight of 229.75  g/mol .

Confirming the exact 1:1 molar ratio of the free base to the hydrochloric acid is a primary objective. Deviations in the experimental mass percentages of Nitrogen and Chlorine are immediate indicators of sub-stoichiometric salt formation (e.g., hemi-hydrochlorides) or the presence of inorganic impurities[1].

Table 1: Theoretical Elemental Composition
ElementAtomic MassAtoms per MoleculeMass ContributionTheoretical Mass %
Carbon (C) 12.01112144.13262.73%
Hydrogen (H) 1.0082020.1608.77%
Nitrogen (N) 14.007114.0076.10%
Oxygen (O) 15.999115.9996.96%
Chlorine (Cl) 35.450135.45015.43%

Comparative Technology Review

Organic Moiety Analysis (C, H, N, O)

Automated Flash Combustion vs. Traditional Dumas Method Modern CHNS/O analyzers utilize flash combustion (dynamic flash) rather than the static traditional Dumas method. For 4-(Isopentyloxy)-3-methylaniline, flash combustion at 1000°C in an oxygen-enriched atmosphere ensures the complete breakdown of the stable aromatic ring and the isopentyloxy aliphatic chain[2]. The resulting gases (


, 

,

) are reduced, separated via gas chromatography (GC), and quantified by a Thermal Conductivity Detector (TCD). This method is vastly superior in throughput and precision compared to classical wet chemistry.
Salt Counterion Analysis (Chlorine)

Combustion Ion Chromatography (CIC) vs. Potentiometric Titration Traditionally, chloride content in pharmaceutical salts is determined via potentiometric titration using silver nitrate (


). However, titration is susceptible to matrix interferences from the organic base and requires relatively large sample volumes (10–50 mg).

Combustion Ion Chromatography (CIC) has emerged as the gold standard for halogenated pharmaceuticals[3]. By coupling a pyrohydrolytic combustion oven with an ion chromatograph, CIC completely destroys the organic matrix of 4-(Isopentyloxy)-3-methylaniline, converting all covalently and ionically bound chlorine into


 gas. This gas is absorbed in an aqueous solution and analyzed via IC[4]. CIC requires only 1–5 mg of sample and eliminates the risk of electrode fouling associated with titration[5].

Analytical_Strategy API 4-(Isopentyloxy)-3-methylaniline HCl Batch Release CHNO Organic Moiety (C, H, N, O) Combustion Analyzer API->CHNO Cl Salt Counterion (Cl-) Halogen Analysis API->Cl CIC Combustion IC (CIC) (High Precision/Automated) Cl->CIC Preferred Method Titration Potentiometric Titration (Traditional/High Volume) Cl->Titration Alternative Method

Caption: Decision matrix for the elemental characterization of pharmaceutical hydrochloride salts.

Experimental Protocols & Causality

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action.

Protocol A: CHNO Determination via Flash Combustion

Objective: Quantify C, H, N, and O to


 absolute error.
  • Microbalance Calibration: Utilize a high-precision microbalance (readability

    
    ). Causality: Because sample sizes are restricted to 1–3 mg, a weighing error of just 
    
    
    
    translates to a significant relative error, skewing the empirical formula calculation[6].
  • Sample Encapsulation: Weigh accurately 2.0 mg of 4-(Isopentyloxy)-3-methylaniline hydrochloride into a tin (Sn) capsule for CHN, and a silver (Ag) capsule for Oxygen analysis. Causality: Tin undergoes an exothermic oxidation during combustion, temporarily boosting the local temperature to ~1800°C, ensuring complete destruction of the aromatic ring[2].

  • Calibration Strategy (K-Factor): Calibrate the instrument using Acetanilide (for CHN) and Atropine (for O) as primary standards[2]. Run a blank capsule and a standard after every 15 samples to validate detector drift.

  • Combustion & Reduction: Drop the capsule into the quartz reactor at 950°C (O2 atmosphere). Pass the effluent gases over copper wire at 650°C. Causality: The copper reduces

    
     species to 
    
    
    
    gas and absorbs excess
    
    
    , ensuring only pure
    
    
    ,
    
    
    , and
    
    
    reach the GC column.
  • Detection: Separate gases via a PTFE column and quantify via TCD.

Protocol B: Chlorine Determination via Combustion Ion Chromatography (CIC)

Objective: Isolate and quantify the chloride counterion free from organic matrix interference.

  • Sample Introduction: Weigh 2.5 mg of the sample into a ceramic sample boat. Cover with tungsten oxide (

    
    ) if necessary. Causality: Ceramic is used instead of quartz to prevent devitrification caused by high concentrations of alkali metals or halogens[4].
    
  • Pyrohydrolysis: Introduce the boat into the combustion tube at 1000°C under an Argon/Oxygen stream saturated with ultrapure water. Causality: The water vapor acts as a hydrogen source, ensuring all chlorine radicals are converted to stable

    
     gas rather than 
    
    
    
    , which is poorly absorbed[5].
  • Absorption: Route the effluent gas into an absorber module containing

    
    
    
    
    
    . Causality: The peroxide ensures any sulfur impurities are fully oxidized to sulfate, preventing sulfite interference on the IC chromatogram[5].
  • IC Separation: Inject the aqueous absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5) using a carbonate/bicarbonate eluent.

  • Quantification: Detect the chloride peak via suppressed conductivity. Validate recovery using a certified reference material (e.g., ERM-EC681k)[3].

CIC_Workflow A Solid Sample (1-5 mg) B Pyrohydrolytic Combustion (Ar/O2 + H2O, 1000°C) A->B Automated Transfer C Absorber Module (H2O2 / H2O) B->C Volatilized HCl Gas D Ion Chromatography (Anion Exchange) C->D Aqueous Cl- Injection E Conductivity Detection (Chloride Quantitation) D->E Chromatographic Separation

Caption: Step-by-step mechanistic workflow of Combustion Ion Chromatography (CIC).

Performance Comparison & Experimental Data

The following table synthesizes the expected analytical performance when analyzing 4-(Isopentyloxy)-3-methylaniline hydrochloride using the outlined methodologies. CIC demonstrates superior precision and lower limits of detection (LOD) compared to traditional titration, making it the optimal choice for rigorous standard characterization.

Table 2: Methodological Comparison for Chloride Analysis
ParameterCombustion Ion Chromatography (CIC)Potentiometric Titration (

)
Sample Requirement 1 – 5 mg10 – 50 mg
Matrix Interference None (Matrix destroyed via combustion)High (Organic base can coat electrodes)
Limit of Detection (LOD)

ppm

ppm
Accuracy (Recovery) 98.5% – 101.0%95.0% – 102.0%
Automation Level Fully Automated (Sample to Result)Semi-Automated
Throughput High (Continuous batch processing)Moderate (Requires electrode cleaning)

References

  • Emmenegger, C., Wille, A., & Steinbach, A. (2022). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Retrieved from[Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from[Link]

  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough? Retrieved from[Link]

Sources

Comparative

Validation of Analytical Methods for 4-(Isopentyloxy)-3-methylaniline Hydrochloride: A Comprehensive Comparison Guide

Executive Summary 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a critical substituted aniline derivative utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS: 1185302-34-4) is a critical substituted aniline derivative utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because aniline derivatives are susceptible to oxidation and can exhibit complex chromatographic behaviors due to their basic nitrogen centers, developing a robust, stability-indicating analytical method is paramount.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with alternative techniques (GC-FID, LC-MS) and provides a highly detailed, self-validating protocol for HPLC-UV method validation grounded in the latest [1].

The Regulatory Framework: Science- and Risk-Based Validation

The recent adoption of ICH Q14 (Analytical Procedure Development) alongside the revised ICH Q2(R2) (Validation of Analytical Procedures) marks a paradigm shift from empirical trial-and-error to a lifecycle management approach [1][2]. As an Application Scientist, you must not only prove that a method works but explain why it works through an Analytical Target Profile (ATP).

G Q14 ICH Q14: Method Development (Science & Risk-Based) ATP Analytical Target Profile (ATP) Define Performance Needs Q14->ATP Establishes Risk Risk Assessment & Optimization (Identify Critical Variables) ATP->Risk Guides Q2 ICH Q2(R2): Method Validation (Demonstrate Suitability) Risk->Q2 Transitions to ValParams Validation Parameters (Specificity, Linearity, Accuracy) Q2->ValParams Executes Lifecycle Lifecycle Management (Ongoing Verification) ValParams->Lifecycle Informs Lifecycle->Q14 Continuous Improvement

Analytical Method Lifecycle from ICH Q14 Development to ICH Q2(R2) Validation.

Methodological Comparison: Causality in Technique Selection

When analyzing 4-(Isopentyloxy)-3-methylaniline hydrochloride, the selection of the analytical platform is dictated by the compound's physicochemical properties:

  • The Salt Form: As a hydrochloride salt, the compound is non-volatile.

  • The Amine Group: The basic aniline nitrogen (pKa ~4.5–5.5) interacts strongly with active sites on chromatographic media.

  • The Isopentyloxy Group: This branched, 5-carbon ether linkage imparts significant hydrophobicity.

Why HPLC-UV is the Gold Standard

While Gas Chromatography (GC-FID) is excellent for volatile impurities, analyzing this hydrochloride salt via GC requires a cumbersome alkaline extraction (free-basing) step, which introduces recovery errors and potential thermal degradation. LC-MS offers unparalleled sensitivity for trace genotoxic impurities but suffers from higher baseline noise and matrix ionization suppression, making it less precise for routine assay (RSD > 2.0%).

Reversed-phase HPLC-UV allows for the direct injection of the salt form, utilizing the strong


 UV absorbance of the aromatic ring to achieve high precision (RSD < 1.0%) [3].
Table 1: Quantitative Comparison of Analytical Platforms
Analytical ParameterHPLC-UV (Recommended)LC-MS (Alternative)GC-FID (Alternative)
Mechanism of Separation Hydrophobic partitioning (C18)Hydrophobic partitioning (C18)Boiling point & polarity (Capillary)
Sample State Requirement Direct dissolution (Salt form OK)Direct dissolution (Salt form OK)Requires free-basing (Alkaline extraction)
Sensitivity (LOD) 0.05 - 0.1 µg/mL0.001 - 0.01 µg/mL1.0 - 5.0 µg/mL
Linearity Range 1.0 - 100 µg/mL (R² > 0.999)0.01 - 10 µg/mL (R² > 0.995)10 - 500 µg/mL (R² > 0.990)
Precision (RSD%) < 1.0% < 3.0%< 2.0%
Primary Application Routine Assay, Purity, StabilityTrace Impurity ID, GenotoxinsResidual Solvents, Volatile Byproducts

In-Depth Experimental Protocol (HPLC-UV)

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means the method includes internal System Suitability Tests (SST) and bracketing standards that continuously verify the method's validity during every single run.

Causality Behind Chromatographic Conditions
  • Column: End-capped C18 (e.g., 4.6 x 150 mm, 5 µm). The hydrophobic C18 phase effectively retains the non-polar isopentyloxy moiety. End-capping is critical to mask residual silanols.

  • Mobile Phase: Gradient of Water and Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Causality: At pH 2.0, the basic aniline nitrogen is fully protonated, preventing partial ionization that causes peak splitting. Furthermore, the low pH suppresses the ionization of any remaining surface silanols on the silica column, eliminating secondary ionic interactions and preventing peak tailing.

  • Detection: UV at 254 nm, capturing the robust absorbance of the conjugated aromatic system.

HPLC_Workflow Prep Sample & Standard Preparation (4-(Isopentyloxy)-3-methylaniline HCl) Chrom Chromatographic Separation (C18 Column, Gradient Elution) Prep->Chrom Injection Detect UV/PDA Detection (254 nm) Chrom->Detect Elution Data Data Acquisition & Integration Detect->Data Signal Spec Specificity (Baseline Resolution > 1.5) Data->Spec Validates Lin Linearity & Range (R² > 0.999) Data->Lin Validates Acc Accuracy & Recovery (98% - 102%) Data->Acc Validates

HPLC-UV analytical workflow and corresponding ICH Q2(R2) validation parameters.

Step-by-Step Validation Methodology

Step 1: System Suitability Testing (SST) - The Internal Validator Before analyzing any validation parameters, the system must prove its capability.

  • Prepare a standard solution of 4-(Isopentyloxy)-3-methylaniline hydrochloride at 0.5 mg/mL in the mobile phase.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
     1.0%; Tailing Factor (T) 
    
    
    
    1.5; Theoretical Plates (N)
    
    
    5000. If these fail, the run is automatically aborted.

Step 2: Specificity & Forced Degradation Demonstrate that the method can separate the API from its degradation products.

  • Subject the standard to stress conditions: Acid (1N HCl), Base (1N NaOH), Oxidation (3%

    
    ), Heat (60°C), and Photolysis (UV light) for 24 hours.
    
  • Neutralize the samples and inject.

  • Acceptance Criteria: Use a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold). The resolution (

    
    ) between the main peak and the nearest degradation product must be 
    
    
    
    1.5.

Step 3: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

  • Prepare a series of 7 calibration standards ranging from 25% to 150% of the target concentration (e.g., 0.125 mg/mL to 0.75 mg/mL).

  • Inject each standard in triplicate.

  • Plot peak area versus concentration. Calculate LOD and LOQ based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) using the formulas:
    
    
    and
    
    
    .
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.

Step 4: Accuracy (Recovery)

  • Spike known amounts of the reference standard into a synthetic placebo matrix at three concentration levels: 50%, 100%, and 150% of the target specification.

  • Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD

    
     2.0%.
    

Step 5: Robustness Deliberately introduce minor variations to the method to prove its reliability in routine laboratory environments.

  • Alter the flow rate by

    
    0.1 mL/min.
    
  • Alter the column temperature by

    
    5°C.
    
  • Alter the organic composition of the mobile phase by

    
    2%.
    
  • Acceptance Criteria: The SST parameters (Tailing factor, Resolution, RSD) must remain within the acceptable limits defined in Step 1.

Data Presentation: Expected Validation Results

The following table summarizes the structured acceptance criteria and typical experimental data outputs required for a successful ICH Q2(R2) regulatory submission for this compound.

Validation CharacteristicICH Q2(R2) Acceptance CriteriaTypical Experimental ResultStatus
System Precision (SST) RSD

1.0% (n=6)
0.45%Pass
Specificity (Resolution)


1.5 from impurities

= 2.8 (Peroxide degradation)
Pass
Linearity (

)


0.999
0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% (Mean of 9 samples)Pass
Method Precision (RSD) RSD

2.0% (n=6 prep)
0.82%Pass
Robustness SST criteria met under variationTailing factor remained

1.2
Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(Isopentyloxy)-3-methylaniline hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS No. 1185302-34-4) is readily available in public databases.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Isopentyloxy)-3-methylaniline hydrochloride (CAS No. 1185302-34-4) is readily available in public databases. The following guide has been meticulously compiled by synthesizing safety data from structurally related compounds, including aniline, toluidine, other aromatic amines, and their hydrochloride salts. Aromatic amines as a class are known to present significant health hazards, including acute toxicity, potential carcinogenicity, and ready absorption through the skin.[1][2] This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough, site-specific risk assessment.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

4-(Isopentyloxy)-3-methylaniline hydrochloride is an aromatic amine. This chemical family is associated with significant health risks.[3] The primary hazards include:

  • Acute Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Potential Carcinogenicity: Many aromatic amines are suspected or known carcinogens.[1][2]

  • Skin and Eye Damage: These compounds can cause serious eye damage and skin irritation or allergic reactions.[4][6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[4]

The hydrochloride salt form means the compound is likely a crystalline solid, which can present an inhalation hazard if handled as a powder.[1] Due to these potential hazards, a rigorous risk assessment is the foundational step before any handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling aromatic amines to minimize all routes of exposure.

Eye and Face Protection:

  • Mandatory: Wear tightly fitting chemical safety goggles that conform to ANSI Z87.1 or EU EN 166 standards.[7][8]

  • Recommended for Splash Risk: When handling solutions or performing reactions with a risk of splashing, a full-face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection:

  • Gloves: Due to the high potential for skin absorption of aromatic amines, proper glove selection is critical.[3]

    • Recommended: Use chemical-resistant gloves. Butyl rubber, neoprene, or Viton are often recommended for handling aniline and its derivatives.[9]

    • Double Gloving: It is best practice to wear two pairs of gloves, which significantly reduces the risk of exposure in case the outer glove is compromised.

    • Nitrile Gloves: While common in laboratories, nitrile gloves may offer limited protection and should only be considered for incidental contact, with immediate replacement upon any sign of contamination.[10] Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection:

    • Wear a chemical-resistant lab coat, fully buttoned.[9]

    • For larger quantities or when there is a significant risk of splashing, consider disposable chemical-resistant coveralls.[11]

    • Ensure legs and feet are fully covered with long pants and closed-toe shoes.[12]

Respiratory Protection:

  • Primary Control: All handling of 4-(Isopentyloxy)-3-methylaniline hydrochloride, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][13]

  • When a Respirator is Needed: If work must be performed outside of a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (N95 or higher) is required.[7][12][14] All personnel requiring a respirator must be enrolled in a respiratory protection program, including medical clearance and fit testing.[10]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Safety GogglesDouble-gloved (e.g., Butyl rubber)Lab CoatChemical Fume Hood
Solution Preparation Goggles & Face ShieldDouble-gloved (e.g., Butyl rubber)Lab CoatChemical Fume Hood
Running Reaction/Workup Goggles & Face ShieldDouble-gloved (e.g., Butyl rubber)Lab CoatChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsNIOSH-approved respirator
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures safety from the moment the compound is received until its waste is disposed of.

Preparation and Handling:

  • Designated Area: All work with this compound should be confined to a designated and clearly marked area, such as a specific section of a chemical fume hood.[9]

  • Ventilation: Ensure your chemical fume hood is functioning correctly before starting any work.[13]

  • Spill Kit: Have a chemical spill kit readily available. This should include an inert absorbent material (like vermiculite or sand), neutralization agents for acids/bases, and clearly labeled hazardous waste bags.[13][15]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[8] Prevent the formation of dust when handling the solid.[7]

Post-Handling and Decontamination:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures: Planning for the Unexpected

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material.[13]

    • Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[13]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of aromatic amines can lead to significant environmental contamination.[2]

Waste Segregation and Collection:

  • All solid waste contaminated with 4-(Isopentyloxy)-3-methylaniline hydrochloride (e.g., gloves, weighing papers, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.[16]

Disposal of the Hydrochloride Salt:

  • As a hydrochloride salt of an amine, this waste is both an organic amine waste and an acidic waste.

  • Neutralization (for aqueous solutions, if permitted by your institution): Under the guidance of your E-H&S department, it may be possible to neutralize dilute aqueous solutions. This should be done in a fume hood by slowly adding a base like sodium bicarbonate until the solution is neutral (pH 7).[17] The neutralized solution may still be considered hazardous waste and should be disposed of according to institutional policy.[16][17]

  • Professional Disposal: For solid waste and concentrated solutions, disposal through your institution's EHS office or a licensed hazardous waste disposal company is mandatory.[18]

Workflow for Waste Disposal

start Generation of Waste segregate Segregate Solid and Liquid Waste start->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Secondary Containment container->storage ehs Arrange Pickup with EHS/Licensed Contractor storage->ehs end Final Disposal (e.g., Incineration) ehs->end

Caption: Waste disposal workflow for 4-(Isopentyloxy)-3-methylaniline hydrochloride.

References

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]

  • HonestBee. (n.d.). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid?. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Halyard Health. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Isopentyloxy)-3-methylaniline hydrochloride
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